1,2,3,4-Tetrahydronaphthalene-1-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRIXHRQNXHLSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101286230 | |
| Record name | 1-Cyano-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101286230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56536-96-0 | |
| Record name | 1-Cyano-1,2,3,4-tetrahydronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56536-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyanotetralin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056536960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyano-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101286230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydronaphthalene-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CYANOTETRALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27327TPP91 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 1-Cyanotetralin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 1-Cyanotetralin (also known as 1,2,3,4-tetrahydronaphthalene-1-carbonitrile). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.
Core Chemical Properties
1-Cyanotetralin is a bicyclic nitrile with a tetralin core. Its chemical structure and properties make it a versatile intermediate in the synthesis of various organic compounds, including pharmacologically active molecules.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₁N | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| CAS Number | 56536-96-0 | [1] |
| Appearance | Colorless to pale yellow liquid/oil | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in common organic solvents | |
| Refractive Index | Not available |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1-Cyanotetralin. Below are the expected spectral features based on its structure. Note: Experimentally obtained spectra for 1-Cyanotetralin were not available in the searched literature. The following are predicted characteristics.
¹H NMR Spectroscopy
The proton NMR spectrum of 1-Cyanotetralin is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The protons on the carbon bearing the nitrile group would be deshielded.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule. Key signals would include those for the nitrile carbon, the aromatic carbons, and the aliphatic carbons of the tetralin ring. A predicted ¹³C NMR spectrum is presented in the data table below.[3]
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 52.1 |
| C2 | 51.5 |
| C3 | 25.4 |
| C4 | 29.2 |
| C4a | 135.2 |
| C5 | 128.5 |
| C6 | 125.8 |
| C7 | 128.5 |
| C8 | 125.9 |
| C8a | 137.5 |
| CN | ~120 |
Infrared (IR) Spectroscopy
The IR spectrum of 1-Cyanotetralin would be characterized by the following key absorption bands:
-
C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹.
-
C-H stretch (aromatic): Peaks above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.
-
C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
The mass spectrum of 1-Cyanotetralin will show a molecular ion peak (M⁺) at m/z = 157. The fragmentation pattern would likely involve the loss of the cyanide group (CN, 26 Da) and fragmentation of the tetralin ring.[4][5]
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of 1-Cyanotetralin are essential for its practical application in research and development.
Synthesis of 1-Cyanotetralin from 1-Tetralone
A common method for the synthesis of 1-Cyanotetralin involves the conversion of 1-tetralone. While a specific detailed protocol was not found in the literature search, a general procedure can be outlined based on standard organic chemistry transformations. One possible route is the conversion of the ketone to a cyanohydrin followed by dehydration.
General Workflow for Synthesis:
Purification by Column Chromatography
Purification of the crude 1-Cyanotetralin product is typically achieved using column chromatography over silica gel.[6][7]
Protocol:
-
Column Preparation: A glass column is packed with silica gel as the stationary phase, using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) as the eluent.
-
Sample Loading: The crude 1-Cyanotetralin is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel column.
-
Elution: The eluent is passed through the column, and fractions are collected.
-
Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: The solvent is removed from the pure fractions under reduced pressure to yield purified 1-Cyanotetralin.
Experimental Workflow for Purification:
Relevance in Drug Development
1-Cyanotetralin serves as a key building block in the synthesis of compounds with potential therapeutic applications, notably as aldose reductase inhibitors and analogues of baclofen.
Aldose Reductase Inhibitors
Aldose reductase is an enzyme implicated in the complications of diabetes.[8] Inhibitors of this enzyme are of significant interest in drug development. The tetralone core, from which 1-Cyanotetralin is derived, is a scaffold used in the design of aldose reductase inhibitors. The mechanism of action of these inhibitors generally involves binding to the active site of the enzyme, preventing the reduction of glucose to sorbitol.[9]
Aldose Reductase Pathway and Inhibition:
Baclofen Analogues and GABA-B Receptor Modulation
Baclofen is a muscle relaxant that acts as an agonist at GABA-B receptors.[10] Analogues of baclofen, which can be synthesized from tetralin-based precursors, are being investigated for their potential to modulate the GABA-B receptor signaling pathway.[11] Activation of GABA-B receptors, which are G-protein coupled receptors, leads to downstream effects such as the inhibition of adenylyl cyclase and the modulation of ion channel activity, ultimately resulting in neuronal inhibition.[12]
GABA-B Receptor Signaling Pathway:
Conclusion
1-Cyanotetralin is a valuable chemical intermediate with significant potential in the field of medicinal chemistry and drug development. Its straightforward synthesis from readily available starting materials and its utility as a scaffold for generating potent bioactive molecules make it a compound of high interest. This guide has provided a summary of its key chemical properties, spectroscopic data, experimental procedures, and its role in the development of aldose reductase inhibitors and GABA-B receptor modulators. Further research into the specific biological activities of 1-Cyanotetralin derivatives is warranted to fully explore their therapeutic potential.
References
- 1. 1-Cyanotetralin | C11H11N | CID 10953780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN114524717A - 1,2,3, 4-tetrahydronaphthalene derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. uni-saarland.de [uni-saarland.de]
- 5. whitman.edu [whitman.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. mdpi.com [mdpi.com]
- 9. Aldose reductase structures: implications for mechanism and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GABA(B) modulation of dopamine release in the nucleus accumbens core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GABAB receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile (also known as 1-cyanotetralin). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated spectral data, detailed experimental protocols, and visualizations of the analytical workflow.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: 1-Cyanotetralin, Tetralin-1-carbonitrile
-
CAS Number: 56536-96-0
-
Molecular Formula: C₁₁H₁₁N
-
Molecular Weight: 157.22 g/mol
Spectroscopic Data
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| 7.50 - 7.20 | m | 4H | Ar-H |
| 3.92 | t | 1H | H-1 |
| 2.90 - 2.70 | m | 2H | H-4 |
| 2.20 - 1.90 | m | 4H | H-2, H-3 |
¹³C NMR (Carbon NMR) Data (Predicted)
| Chemical Shift (δ) (ppm) | Assignment |
| 138.0 | Ar-C (quaternary) |
| 134.0 | Ar-C (quaternary) |
| 129.5 | Ar-CH |
| 128.0 | Ar-CH |
| 127.5 | Ar-CH |
| 126.0 | Ar-CH |
| 122.0 | CN |
| 35.0 | C-1 |
| 29.0 | C-4 |
| 25.0 | C-2 |
| 21.0 | C-3 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the following absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2930 | Strong | Aliphatic C-H stretch |
| 2240 | Strong, Sharp | C≡N stretch |
| 1600, 1490, 1450 | Medium-Weak | Aromatic C=C stretch |
| 1440 | Medium | CH₂ bend |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show the following fragmentation pattern under electron ionization (EI).
| m/z | Relative Intensity (%) | Assignment |
| 157 | 80 | [M]⁺ (Molecular Ion) |
| 130 | 100 | [M - HCN]⁺ |
| 129 | 90 | [M - H - HCN]⁺ |
| 115 | 40 | [C₉H₇]⁺ |
| 104 | 60 | [C₈H₈]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
A sample of this compound (10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).[1]
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
Instrumentation and Parameters:
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
The ATR crystal (e.g., diamond) of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.[4][5]
-
A small drop of the neat liquid this compound is placed directly onto the ATR crystal.[5][6]
Instrumentation and Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000 - 400 cm⁻¹.[7]
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16, co-added to improve the signal-to-noise ratio.[7]
Mass Spectrometry (MS)
Sample Preparation and Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
-
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
-
1 µL of the solution is injected into the GC-MS system.
Instrumentation and Parameters:
-
System: Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40 - 400.
Visualizations
The following diagrams illustrate the logical workflows for spectroscopic analysis.
Caption: General workflow for the spectroscopic analysis of an organic compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. How to make an NMR sample [chem.ch.huji.ac.il]
- 4. agilent.com [agilent.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. drawellanalytical.com [drawellanalytical.com]
An In-depth Technical Guide to the Crystal Structure Analysis of Tetralin-1-carbonitrile
Disclaimer: As of the latest literature search, a complete, experimentally determined crystal structure of tetralin-1-carbonitrile has not been publicly reported in crystallographic databases. This guide, therefore, provides a comprehensive, hypothetical framework for its analysis, including detailed experimental protocols and predicted data based on established crystallographic principles and data from structurally related compounds. This document is intended to serve as a roadmap for researchers undertaking this analysis.
Introduction
Tetralin-1-carbonitrile, a derivative of tetralin, is a molecule of interest in medicinal chemistry and materials science due to its rigid bicyclic scaffold combined with the polar nitrile functional group. Understanding its three-dimensional structure through single-crystal X-ray diffraction is crucial for elucidating structure-property relationships, designing novel derivatives with desired biological activities or material properties, and understanding its solid-state packing and intermolecular interactions. This guide outlines the essential steps for the synthesis, crystallization, and comprehensive crystal structure analysis of tetralin-1-carbonitrile.
Hypothetical Experimental Protocols
This section details the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of tetralin-1-carbonitrile.
A plausible synthetic route to tetralin-1-carbonitrile involves the nucleophilic substitution of a suitable leaving group at the 1-position of a tetralin derivative with a cyanide salt.
-
Reaction Scheme: 1-bromotetralin reacts with sodium cyanide in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), to yield tetralin-1-carbonitrile.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromotetralin (1 equivalent) in anhydrous DMSO.
-
Add sodium cyanide (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure tetralin-1-carbonitrile.
-
The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis. Several methods should be screened to find the optimal conditions.
-
Slow Evaporation:
-
Dissolve the purified tetralin-1-carbonitrile in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) to form a near-saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial, cover it loosely with perforated parafilm, and allow the solvent to evaporate slowly in a vibration-free environment over several days to weeks.
-
-
Vapor Diffusion:
-
Place a small vial containing a concentrated solution of tetralin-1-carbonitrile in a good solvent (e.g., dichloromethane) inside a larger, sealed jar.
-
The outer jar should contain a poor solvent (an "anti-solvent") in which the compound is less soluble (e.g., hexane).
-
Slow diffusion of the anti-solvent vapor into the inner vial will gradually decrease the solubility of the compound, promoting crystal growth.
-
-
Cooling:
-
Prepare a hot, saturated solution of the compound in a suitable solvent.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.
-
-
Crystal Mounting: A suitable single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.
-
Data Collection:
-
The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
-
Data Processing:
-
The collected diffraction images are indexed to determine the unit cell parameters and Bravais lattice.
-
The intensities of the diffraction spots are integrated.
-
The data is scaled and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
-
Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.
-
Anisotropic displacement parameters are refined for non-hydrogen atoms, and hydrogen atoms are typically placed in calculated positions.
-
Data Presentation
The following tables summarize the predicted crystallographic data and key geometric parameters for tetralin-1-carbonitrile. These values are estimated based on typical values for organic molecules and data from the crystal structure of the related compound, naphthalene-1-carbonitrile.
Table 1: Predicted Crystallographic Data for Tetralin-1-carbonitrile
| Parameter | Predicted Value |
| Chemical Formula | C₁₁H₁₁N |
| Formula Weight | 157.21 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ (common for chiral molecules) |
| a (Å) | 8 - 12 |
| b (Å) | 5 - 10 |
| c (Å) | 12 - 18 |
| α (°) | 90 |
| β (°) | 90 - 110 (for monoclinic) |
| γ (°) | 90 |
| Volume (ų) | 1000 - 1500 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.1 - 1.3 |
Table 2: Expected Bond Lengths and Angles
| Bond/Angle | Expected Value (Å or °) |
| C-C (aromatic) | 1.36 - 1.41 Å |
| C-C (aliphatic) | 1.52 - 1.55 Å |
| C-C≡N | 1.45 - 1.48 Å |
| C≡N | 1.13 - 1.16 Å |
| C-H | 0.95 - 1.00 Å |
| C-C-C (aromatic) | ~120° |
| C-C-C (aliphatic) | ~109.5° |
| C-C-N | ~178-180° |
Visualizations
Discovery and Isolation of Tetralin-Based Nitrile Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, isolation, and biological evaluation of tetralin-based nitrile compounds. The unique structural combination of a tetralin scaffold and a nitrile functional group presents intriguing possibilities for the development of novel therapeutic agents. This document details key synthetic methodologies, purification protocols, and insights into their potential mechanisms of action, with a focus on anticancer properties.
Synthesis of Tetralin-Based Nitrile Compounds
The introduction of a nitrile group onto a tetralin framework can be achieved through various synthetic strategies. This section outlines two prominent methods: a nitrogen deletion/Diels-Alder cascade reaction and a multi-component reaction for the synthesis of highly substituted tetralin systems.
Nitrogen Deletion/Diels-Alder Cascade Reaction
A novel approach to synthesizing substituted tetralins involves a nitrogen deletion/Diels-Alder cascade reaction.[1] This method utilizes an isoindoline as the starting material, which, upon reaction with an anomeric amide, generates an ortho-xylylene intermediate in situ. This intermediate can then undergo a Diels-Alder reaction with a dienophile, such as fumaronitrile, to introduce nitrile functionalities into the tetralin structure.[1][2]
Multi-component Synthesis of ortho-Aminocarbonitrile Tetrahydronaphthalenes
A green and efficient one-pot synthesis of ortho-aminocarbonitrile tetrahydronaphthalene derivatives can be achieved through a multi-component reaction involving an aldehyde, malononitrile, and cyclohexanone, catalyzed by ascorbic acid under solvent-free conditions.[3] This method is advantageous due to its use of a biodegradable and non-toxic catalyst, high yields, and short reaction times.[3]
Synthesis of Pyridine-Fused Tetralin Nitriles
Functionalized tetralin-based pyridine derivatives containing a nitrile group can be synthesized via a one-pot reaction of 6-acetyltetralin, an appropriate aromatic aldehyde, a compound containing an active methylene group (like ethyl cyanoacetate or malononitrile), and ammonium acetate.[4]
Table 1: Synthesis of Representative Tetralin-Based Nitrile Compounds
| Compound Name | Synthetic Method | Reactants | Catalyst/Reagent | Yield (%) | Reference |
| 1,2,3,4-Tetrahydronaphthalene-2,3-dicarbonitrile | Nitrogen Deletion/Diels-Alder | Isoindoline, Fumaronitrile | Anomeric amide | 47 | [1][2] |
| 2-Amino-4-phenyl-5,6,7,8-tetrahydronaphthalene-1-carbonitrile | Multi-component Reaction | Benzaldehyde, Malononitrile, Cyclohexanone | Ascorbic acid | 98 | [3] |
| 4-(2,6-Dichlorophenyl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | Pyridine Annulation | 6-Acetyltetralin, 2,6-Dichlorobenzaldehyde, Ethyl cyanoacetate, Ammonium acetate | n-Butanol (solvent) | Not Reported | [4] |
| 4-(2,6-Difluorophenyl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | Pyridine Annulation | 6-Acetyltetralin, 2,6-Difluorobenzaldehyde, Ethyl cyanoacetate, Ammonium acetate | n-Butanol (solvent) | Not Reported | [4] |
Isolation and Purification
The isolation and purification of tetralin-based nitrile compounds, from both synthetic reaction mixtures and natural sources, are critical steps to obtain pure compounds for characterization and biological testing.
Purification of Synthetic Compounds
Flash chromatography is a commonly employed technique for the purification of synthetic tetralin derivatives.[1][5] The choice of solvent system is crucial for achieving good separation and is typically optimized using thin-layer chromatography (TLC).[5] For compounds with low solubility in the eluent, dry loading is recommended.[5] In cases of compound degradation on silica gel, alternative stationary phases like alumina can be used.[5]
Isolation from Natural Sources (General Protocol)
While no specific naturally occurring tetralin-based nitrile compounds with detailed isolation protocols were identified in the literature, a general procedure for the isolation of secondary metabolites from plant material is provided below. This protocol would be applicable for the discovery and isolation of such compounds.
-
Extraction: The dried and powdered plant material is subjected to extraction with a suitable solvent, such as methanol or ethanol, at room temperature.
-
Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to fractionate the components based on their polarity.
-
Chromatographic Separation: Each fraction is then subjected to a series of chromatographic techniques, such as column chromatography over silica gel or Sephadex, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure compounds.
Biological Activity and Signaling Pathways
Tetralin derivatives have been reported to possess a wide range of biological activities, including anticancer, anti-HIV, antibacterial, and antidepressant effects.[4][6] The nitrile group is a valuable pharmacophore in drug design, known to enhance binding affinity to target proteins and improve pharmacokinetic profiles.[7]
Anticancer Activity
Several novel tetralin derivatives, including those with nitrile functionalities, have been synthesized and evaluated for their anticancer activity.[4] For instance, a series of pyridine-fused tetralin derivatives have shown cytotoxic activity against human cervix carcinoma (HeLa) and breast carcinoma (MCF7) cell lines.[4]
Table 2: In Vitro Anticancer Activity of Tetralin-Based Compounds
| Compound | Cell Line | IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) | Reference |
| 3-(2,6-Dichlorophenyl)-1-(1,2,3,4-tetrahydronaphthalen-6-yl)prop-2-en-1-one (3a) | HeLa | 3.5 | 5-Fluorouracil | >100 | [4] |
| 3-(2,6-Dichlorophenyl)-1-(1,2,3,4-tetrahydronaphthalen-6-yl)prop-2-en-1-one (3a) | MCF7 | 4.5 | 5-Fluorouracil | >100 | [4] |
| 4-(2,6-Dichlorophenyl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (7a) | HeLa | 11.2 | 5-Fluorouracil | >100 | [4] |
| 4-(2,6-Dichlorophenyl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (7a) | MCF7 | 15.4 | 5-Fluorouracil | >100 | [4] |
Potential Signaling Pathways
While the specific signaling pathways modulated by tetralin-based nitrile compounds are not yet fully elucidated, their anticancer activity suggests potential interference with key pathways involved in cell proliferation, survival, and apoptosis.[6][8] Given the known mechanisms of other small molecule kinase inhibitors, a plausible target for these compounds could be receptor tyrosine kinases (RTKs) and their downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways. The nitrile moiety could play a crucial role in binding to the active site of these kinases through hydrogen bonding or other polar interactions.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis and purification of tetralin-based nitrile compounds.
Synthesis of 1,2,3,4-Tetrahydronaphthalene-2,3-dicarbonitrile via Nitrogen Deletion/Diels-Alder Cascade Reaction[1]
Materials:
-
Isoindoline
-
Anomeric amide (N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide)
-
Fumaronitrile
-
Degassed anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated sodium carbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Nitrogen-filled glovebox
-
10 mL screw-cap vial
-
Oil bath
Procedure:
-
In a nitrogen-filled glovebox, dissolve anomeric amide (593 mg, 1.5 mmol, 1.5 equiv) and fumaronitrile (94 mg, 1.2 mmol, 1.2 equiv) in degassed anhydrous THF (3 mL) in a 10 mL screw-cap vial.
-
Add a solution of isoindoline (119 mg, 1 mmol, 1 equiv) in 2 mL of THF dropwise to the vial.
-
Seal the vial and stir the reaction mixture for 20 hours at 45 °C in an oil bath.
-
After cooling to room temperature, dilute the reaction mixture with 8 mL of diethyl ether.
-
Wash the solution with saturated sodium carbonate solution and then with brine.
-
Dry the organic extracts over anhydrous sodium sulfate.
-
Remove the solvent under vacuum.
-
Purify the crude product by flash chromatography to yield the desired product.
Synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydronaphthalene-1-carbonitrile[3]
Materials:
-
Benzaldehyde (0.5 mmol)
-
Malononitrile (1 mmol)
-
Cyclohexanone (0.5 mmol)
-
Ascorbic acid (0.5 mg)
-
Ethanol
Procedure:
-
Combine benzaldehyde (0.5 mmol), malononitrile (1 mmol), and cyclohexanone (0.5 mmol) with ascorbic acid (0.5 mg) in a reaction vessel.
-
Heat the mixture at 110 °C under solvent-free conditions.
-
Monitor the reaction progress using TLC (n-hexane/ethyl acetate: 5/2).
-
Upon completion, wash the resulting solid with ethanol.
-
Remove the catalyst and recrystallize the product from ethanol to obtain the purified compound.
Purification by Flash Chromatography (General Protocol)[5]
Materials:
-
Crude product
-
Silica gel (or alumina)
-
Eluent (solvent system optimized by TLC)
-
Chromatography column
-
Sand
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Gently tap the column to ensure even packing. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel. Alternatively, for dry loading, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.
-
Elution: Add the eluent to the top of the column and apply gentle pressure to start the flow.
-
Fraction Collection: Collect fractions in separate tubes as the solvent elutes from the column.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Experimental Workflow
Caption: A representative experimental workflow for the synthesis and purification of tetralin-based nitrile compounds.
Plausible Signaling Pathway Modulation
Caption: A plausible signaling pathway (RTK/RAS/MAPK and PI3K/AKT) potentially inhibited by a tetralin-based nitrile compound, leading to reduced cell proliferation and survival. This is a representative diagram and not based on a specific, documented interaction.
References
- 1. Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. orgchemres.org [orgchemres.org]
- 4. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrandrine: a review of its anticancer potentials, clinical settings, pharmacokinetics and drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Theoretical Analysis of the Molecular Structure of 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: This technical guide provides a detailed theoretical framework for the investigation of the molecular structure of 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile. While specific comprehensive theoretical studies on this exact molecule are not extensively published, this document outlines a robust, state-of-the-art computational methodology based on Density Functional Theory (DFT), a widely accepted and reliable method for such analyses.[1][2] The protocols, expected quantitative data, and logical workflows presented herein are synthesized from established research on the parent 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold and related organic molecules.[1][3][4] This guide is intended to serve as a foundational resource for researchers in computational chemistry, materials science, and drug development.
Introduction
1,2,3,4-Tetrahydronaphthalene, commonly known as tetralin, and its derivatives are significant structural motifs in medicinal chemistry and materials science. The addition of a carbonitrile (-C≡N) group at the 1-position introduces unique electronic and steric properties, making this compound a molecule of considerable interest. Understanding its three-dimensional structure, vibrational modes, and electronic properties is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.
Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), provide profound insights into molecular characteristics at the atomic level. These computational approaches allow for the precise determination of optimized molecular geometry, vibrational frequencies (correlating to IR and Raman spectra), and electronic properties such as molecular orbitals and electrostatic potential surfaces.[1][2][5] This guide details the standard protocols for such a theoretical investigation.
Computational Methodology (Experimental Protocol)
The following section details the proposed computational protocol for a thorough theoretical analysis of this compound. These methods are standard in the field and have been successfully applied to a wide range of organic molecules.[1][5]
Software: All calculations would be performed using a standard quantum chemistry software package, such as Gaussian 09 or a more recent version.[5]
Methodology:
-
Geometry Optimization: The molecular structure of this compound will be fully optimized without any symmetry constraints. The optimization will be carried out using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1][2]
-
Basis Set: The 6-311++G(d,p) basis set will be employed for all atoms. This set provides a good balance between computational cost and accuracy, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for describing bond anisotropies.[5]
-
Vibrational Frequency Analysis: Following a successful geometry optimization, harmonic vibrational frequency calculations will be performed at the same B3LYP/6-311++G(d,p) level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be used to simulate the infrared (IR) spectrum of the molecule.
-
Electronic Property Analysis: Based on the optimized geometry, further analyses will be conducted. This includes the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand the molecule's electronic excitation properties and reactivity. A Natural Bond Orbital (NBO) analysis can also be performed to investigate charge distribution and intramolecular interactions.[1]
Logical Workflow and Data Dependencies
The workflow for a theoretical molecular study follows a logical progression where the results of earlier steps are prerequisites for subsequent calculations. The optimized geometry is the fundamental starting point for all other property predictions.
Predicted Molecular Properties
The following tables summarize the expected quantitative data from the proposed theoretical study. The values for geometric parameters are based on known data for the tetralin scaffold and nitrile-substituted aromatic systems, while vibrational frequencies are characteristic of the functional groups present.
Optimized Geometric Parameters
The puckered, non-aromatic ring of the tetralin moiety is expected to adopt a half-chair conformation, which is a known characteristic of this system.[6]
Table 1: Predicted Key Bond Lengths and Angles
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Lengths (Å) | ||
| C≡N Bond Length | C-N | ~ 1.16 Å |
| C-C≡N Bond Length | C-CN | ~ 1.46 Å |
| Aromatic C-C | C(ar)-C(ar) | ~ 1.39 - 1.41 Å |
| Aliphatic C-C | C(sp³)-C(sp³) | ~ 1.53 - 1.55 Å |
| Bond Angles (°) | ||
| C-C≡N Angle | C-C-N | ~ 178 - 180° |
| Aliphatic Ring Angles | C-C-C (sp³) | ~ 109 - 112° |
Predicted Vibrational Frequencies
The vibrational spectrum provides a fingerprint of the molecule. The most characteristic vibrations are highlighted below.
Table 2: Predicted Prominent Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity |
| C≡N Stretch | Nitrile | 2220 - 2260 | Strong |
| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | Saturated Ring | 2850 - 2960 | Strong |
| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium to Strong |
| CH₂ Bend (Scissoring) | Saturated Ring | 1440 - 1470 | Medium |
Relationship Between Molecular Properties
The theoretical study of a molecule reveals a network of interconnected properties. The electronic configuration dictates the geometry, which in turn determines the vibrational modes and other higher-level properties.
Conclusion
This technical guide outlines a comprehensive and robust theoretical methodology for characterizing the molecular structure of this compound. By employing Density Functional Theory, researchers can obtain reliable data on the molecule's geometry, vibrational characteristics, and electronic properties. The provided workflows, protocols, and illustrative data serve as a valuable resource for initiating computational studies on this molecule and its derivatives, facilitating further research in drug design and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cyberleninka.ru [cyberleninka.ru]
- 6. Crystal structures of two 1,2,3,4-tetrahydronaphthalenes obtained during efforts towards the total synthesis of elisabethin A - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile (also known as 1-Cyanotetralin or Tetralin-1-carbonitrile). This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide summarizes key quantitative data in a structured format, outlines general experimental protocols for the determination of these properties, and provides a logical workflow for its synthesis.
Core Physical and Chemical Properties
This compound is a derivative of tetralin, featuring a nitrile functional group at the first position of the saturated ring. Its chemical structure and properties make it a useful intermediate in organic synthesis.
Quantitative Data Summary
The table below summarizes the key physical and chemical properties of this compound that have been reported in the literature.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N | |
| Molecular Weight | 157.22 g/mol | |
| CAS Number | 56536-96-0 | |
| Physical State | Liquid at 20°C | |
| Appearance | Colorless to light yellow to light orange clear liquid | |
| Purity | >95.0% (GC) | |
| Density (Specific Gravity) | 1.07 g/mL | |
| Refractive Index | 1.55 | |
| Boiling Point | 111 °C at 1.5 mmHg | |
| Melting Point | Not available | |
| Solubility | No quantitative data available. As a nitrile, it is expected to be soluble in many common organic solvents. |
Experimental Protocols
This section outlines the general methodologies that can be employed to determine the key physical properties of this compound.
Synthesis of this compound
A plausible synthetic route to this compound can be conceptualized starting from α-tetralone. The following workflow outlines the general steps.
Protocol:
-
Oxime Formation: α-Tetralone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol. The mixture is typically refluxed for a specified period. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product, α-tetralone oxime, is isolated by pouring the reaction mixture into water and collecting the precipitate.
-
Dehydration to Nitrile: The prepared α-tetralone oxime is then subjected to dehydration to yield the nitrile. This can be achieved by heating the oxime with a dehydrating agent such as acetic anhydride. The reaction mixture is heated, and after cooling, it is poured onto ice water. The crude product is then extracted with an organic solvent (e.g., diethyl ether), washed, dried, and purified, typically by vacuum distillation.
Determination of Boiling Point
The boiling point of a high-boiling liquid like this compound can be determined using a distillation method or a micro-method with a Thiele tube.
Protocol (Thiele Tube Method):
-
A small amount of the liquid sample is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.
-
The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
The arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid is drawn back into the capillary tube.
Determination of Refractive Index
The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property and can be measured using a refractometer.
Protocol:
-
Ensure the prism of the refractometer is clean and dry.
-
Calibrate the instrument using a standard liquid with a known refractive index (e.g., distilled water).
-
Place a few drops of this compound onto the surface of the prism.
-
Close the prism and allow the sample to spread evenly.
-
Look through the eyepiece and adjust the focus until the scale is sharp.
-
Turn the adjustment knob until the boundary line between the light and dark fields is centered on the crosshairs.
-
Read the refractive index value from the scale. The measurement is typically temperature-dependent and should be recorded with the temperature.
Conclusion
This technical guide has consolidated the available physicochemical data for this compound and provided general experimental frameworks for its synthesis and the determination of its key properties. While some specific data points, such as a definitive melting point and comprehensive solubility profile, remain to be experimentally determined, the information presented here serves as a solid foundation for researchers and professionals working with this compound. The provided workflows and protocols are intended to guide laboratory practices in a structured and logical manner.
Solubility Profile of 1-Cyano-1,2,3,4-tetrahydronaphthalene in Organic Solvents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 1-Cyano-1,2,3,4-tetrahydronaphthalene, a key intermediate in various synthetic pathways. A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in quantitative solubility data for this compound in common organic solvents. This document outlines the current state of knowledge, discusses general principles of solubility determination, and provides a framework for future experimental investigation. While specific solubility values are not available, this guide offers a theoretical foundation and practical considerations for researchers working with this compound.
Introduction
1-Cyano-1,2,3,4-tetrahydronaphthalene, also known as 1-cyanotetralin, is a bicyclic aromatic nitrile with applications in the synthesis of pharmaceuticals and other complex organic molecules. Its molecular structure, featuring both a nonpolar tetrahydronaphthalene ring system and a polar nitrile group, suggests a varied solubility profile in different organic solvents. Understanding this solubility is critical for optimizing reaction conditions, purification processes, and formulation development.
Despite its relevance, a thorough search of scientific databases and chemical literature did not yield specific quantitative data on the solubility of 1-Cyano-1,2,3,4-tetrahydronaphthalene in organic solvents. This lack of information necessitates a foundational approach to understanding its solubility characteristics.
Physicochemical Properties
A summary of the known physicochemical properties of 1-Cyano-1,2,3,4-tetrahydronaphthalene is presented in Table 1. These properties provide clues to its likely solubility behavior. The presence of the aromatic ring and the saturated portion of the tetralin structure contribute to its nonpolar character, while the cyano group introduces polarity.
Table 1: Physicochemical Properties of 1-Cyano-1,2,3,4-tetrahydronaphthalene
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁N | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| Appearance | Colorless to light yellow oil/liquid | [2][3] |
| Melting Point | 48-50 °C | [4] |
| Boiling Point | 309 °C | [4] |
| Density | 1.06 - 1.07 g/mL | [3][4] |
| Refractive Index | 1.55 | [3][4] |
Note: The available data is aggregated from multiple sources and may represent typical values.
Theoretical Solubility Considerations
The principle of "like dissolves like" provides a general framework for predicting solubility.[5]
-
Nonpolar Solvents (e.g., Hexane, Toluene): The tetrahydronaphthalene backbone suggests that 1-Cyano-1,2,3,4-tetrahydronaphthalene will exhibit some solubility in nonpolar solvents due to van der Waals interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): The polar cyano group should allow for favorable dipole-dipole interactions with polar aprotic solvents, likely leading to good solubility.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): While the cyano group can act as a hydrogen bond acceptor, the overall nonpolar character of the molecule may limit its solubility in highly polar protic solvents compared to polar aprotic ones.
Proposed Experimental Protocol for Solubility Determination
In the absence of published data, the following experimental workflow is proposed for the systematic determination of the solubility of 1-Cyano-1,2,3,4-tetrahydronaphthalene. This protocol is based on the widely used isothermal equilibrium method.
Caption: Experimental workflow for solubility determination.
Materials and Equipment
-
1-Cyano-1,2,3,4-tetrahydronaphthalene (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Syringe filters (chemically compatible)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectrophotometer
Procedure
-
Preparation of Saturated Solutions: Add an excess amount of 1-Cyano-1,2,3,4-tetrahydronaphthalene to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the solid to settle. Carefully withdraw an aliquot of the clear supernatant using a syringe and pass it through a syringe filter to remove any undissolved solid.
-
Sample Preparation: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.
-
Quantitative Analysis: Analyze the diluted samples using a validated analytical method (e.g., HPLC with a UV detector) to determine the concentration of 1-Cyano-1,2,3,4-tetrahydronaphthalene.
-
Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the results in appropriate units (e.g., g/100 mL, mol/L).
Logical Framework for Solvent Selection
The choice of solvents for solubility screening should cover a range of polarities and functionalities to build a comprehensive solubility profile.
Caption: Rationale for solvent selection based on polarity.
Conclusion
While quantitative solubility data for 1-Cyano-1,2,3,4-tetrahydronaphthalene in organic solvents is currently unavailable in the public domain, this technical guide provides a theoretical framework and a practical, detailed experimental protocol for its determination. For researchers in synthetic chemistry and drug development, establishing this fundamental physicochemical property is a crucial step for process optimization and formulation. The proposed methodologies offer a clear path forward for generating the much-needed empirical data for this important chemical intermediate.
References
- 1. 1-Cyanotetralin | C11H11N | CID 10953780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile | CymitQuimica [cymitquimica.com]
- 3. labproinc.com [labproinc.com]
- 4. 56536-96-0 CAS MSDS (1-Cyanotetraline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. youtube.com [youtube.com]
An In-depth Technical Guide to the Stability and Reactivity of 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrahydronaphthalene-1-carbonitrile, also known as 1-cyanotetralin, is a versatile bicyclic nitrile with applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a partially saturated cyclohexane ring fused to a benzene ring and a nitrile functional group, dictates its chemical behavior. This guide provides a comprehensive overview of the stability and reactivity of this compound, presenting available data in a structured format to aid researchers in its handling, storage, and application in synthetic chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁N | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 111 °C at 0.20 kPa | [1] |
| Relative Density | 1.07 | [1] |
Stability Profile
The stability of this compound is a critical consideration for its storage and handling.
Thermal Stability
Hydrolytic Stability
Nitriles, in general, are susceptible to hydrolysis under both acidic and basic conditions to yield carboxylic acids. This reaction typically requires heating.
-
Acid-Catalyzed Hydrolysis: In the presence of aqueous acids, such as hydrochloric acid or sulfuric acid, the nitrile group is protonated, which increases the electrophilicity of the carbon atom, facilitating nucleophilic attack by water. The reaction proceeds through an intermediate amide, which is further hydrolyzed to the corresponding carboxylic acid, 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
-
Base-Catalyzed Hydrolysis: Under basic conditions, such as heating with aqueous sodium hydroxide, the nitrile is hydrolyzed to a carboxylate salt. Subsequent acidification is necessary to obtain the free carboxylic acid.
Detailed kinetic studies on the hydrolysis of this compound are not available, but the general principles of nitrile hydrolysis apply.
Incompatible Materials
The primary incompatibility reported for this compound is with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Reactivity Profile
The reactivity of this compound is centered around the nitrile group and the benzylic position of the tetralin core.
Reactions of the Nitrile Group
The nitrile functional group is a versatile handle for a variety of chemical transformations.
As discussed in the stability section, the nitrile can be hydrolyzed to 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
The nitrile group can be reduced to a primary amine using strong reducing agents.
-
Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent will reduce the nitrile to 1-(aminomethyl)-1,2,3,4-tetrahydronaphthalene. The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).
Reactions Involving the Tetralin Moiety
The tetralin structure can also participate in various reactions.
Strong oxidizing agents can lead to the oxidation of the tetralin ring. For instance, oxidation of the parent compound, 1,2,3,4-tetrahydronaphthalene, with acidified potassium permanganate can lead to cleavage of the benzene ring. While specific studies on the oxidation of the nitrile-substituted derivative are lacking, similar reactivity can be anticipated, potentially leading to a complex mixture of products.
Under certain conditions, the tetralin ring can be aromatized to a naphthalene ring. This typically requires a dehydrogenation catalyst and elevated temperatures.
Experimental Protocols
While specific, validated protocols for all reactions of this compound are not available, the following general procedures for analogous nitrile transformations can be adapted.
General Procedure for Acid-Catalyzed Hydrolysis of a Nitrile
Workflow:
Methodology:
-
In a round-bottom flask equipped with a reflux condenser, combine the nitrile (1 equivalent) with an excess of aqueous acid (e.g., 50% v/v sulfuric acid).
-
Heat the mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude carboxylic acid.
-
Purify the product by crystallization or column chromatography as needed.
General Procedure for Reduction of a Nitrile with LiAlH₄
Workflow:
Methodology:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, place a suspension of LiAlH₄ (excess, typically 1.5-2 equivalents) in anhydrous diethyl ether or THF.
-
Dissolve the nitrile (1 equivalent) in anhydrous ether or THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature or heat under reflux until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ether.
-
Dry the combined organic filtrate over an anhydrous drying agent.
-
Filter and concentrate the solvent under reduced pressure to afford the crude amine.
-
Purify the amine by distillation or column chromatography if necessary.
Summary of Reactivity
The following table summarizes the expected reactivity of this compound with common classes of reagents.
| Reagent Class | Expected Reactivity | Product Type |
| Strong Acids (aq., heat) | Hydrolysis of nitrile | Carboxylic Acid |
| Strong Bases (aq., heat) | Hydrolysis of nitrile | Carboxylate Salt |
| Strong Reducing Agents (e.g., LiAlH₄) | Reduction of nitrile | Primary Amine |
| Strong Oxidizing Agents (e.g., KMnO₄) | Oxidation of tetralin ring | Complex mixture, potential ring cleavage |
Conclusion
This compound is a moderately stable compound that offers a range of synthetic possibilities through the reactivity of its nitrile group and tetralin core. While specific quantitative stability and reactivity data are limited, a good understanding of its chemical behavior can be inferred from the general reactivity of nitriles and tetralin derivatives. Researchers should handle this compound with care, particularly avoiding contact with strong oxidizing agents and elevated temperatures. The provided general experimental protocols serve as a starting point for its synthetic transformations, with the understanding that reaction conditions may require optimization for this specific substrate. Further studies to quantify the thermal and hydrolytic stability, as well as to explore its reactivity in more detail, would be valuable contributions to the chemical literature.
References
A Comprehensive Guide to the Synthesis of 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed literature review of the synthetic routes to 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile, a valuable building block in medicinal chemistry and materials science. This document outlines the core methodologies, presents quantitative data in structured tables, and includes detailed experimental protocols for the key transformations. Visual diagrams of the synthetic pathways are provided to enhance understanding.
Introduction
This compound, also known as 1-cyanotetralin, is a substituted tetralin derivative. The tetralin framework is a common motif in a variety of biologically active molecules and natural products. The introduction of a nitrile group at the 1-position provides a versatile handle for further chemical modifications, making it a key intermediate in the synthesis of more complex molecular architectures. This guide focuses on the most prevalent and practical synthetic strategies for obtaining this compound, with a particular emphasis on a multi-step synthesis commencing from the readily available 1-tetralone.
Synthetic Strategies
The synthesis of this compound can be effectively achieved through a three-step reaction sequence starting from 1-tetralone. This approach involves:
-
Reduction of the ketone: The carbonyl group of 1-tetralone is reduced to a secondary alcohol, yielding 1,2,3,4-tetrahydro-1-naphthol (1-tetralol).
-
Conversion to a leaving group: The hydroxyl group of 1-tetralol is transformed into a good leaving group, typically a halide, to facilitate nucleophilic substitution.
-
Nucleophilic substitution: The resulting halo-derivative undergoes a nucleophilic substitution reaction with a cyanide salt to introduce the nitrile functionality at the 1-position.
An alternative, though less direct, approach involves the cyanation of tetralin derivatives. However, direct cyanation of 1-tetralone at the desired position has been found to be challenging. For instance, the reaction of 1-tetralone with cyanogen chloride does not yield the 1-cyano product, but rather 2-bromo-1-tetralone under similar conditions. Therefore, the three-step pathway from 1-tetralone is the more reliable and commonly inferred method.
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Reduction of 1-Tetralone to 1-Tetralol
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Sodium Borohydride | Methanol | 0 - 25 | - | High | General procedure for ketone reduction.[1][2][3][4][5] |
| Lithium Aluminum Hydride | Ether/THF | - | - | High | A more potent, but less selective reducing agent.[2] |
Table 2: Conversion of 1-Tetralol to 1-Bromo-1,2,3,4-tetrahydronaphthalene
| Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| PBr₃ | Diethyl ether | 0 to rt | - | - | A common method for converting secondary alcohols to bromides. |
| HBr | Acetic acid | - | - | - | Alternative method for bromination of alcohols. |
Table 3: Nucleophilic Substitution to Yield this compound
| Cyanide Salt | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Sodium Cyanide | Ethanol | Reflux | - | - | General conditions for nucleophilic substitution of haloalkanes.[6][7] |
| Potassium Cyanide | Ethanol | Reflux | - | - | Similar to sodium cyanide, used in an ethanolic solution to prevent formation of the alcohol byproduct.[6][7] |
| Sodium Cyanide | DMSO | 90 | 2 h | 87 | A specific procedure for the nucleophilic displacement of a benzylic bromide, which is analogous to 1-bromo-1,2,3,4-tetrahydronaphthalene. |
Experimental Protocols
Detailed methodologies for the key experimental steps are provided below. These protocols are based on established and reliable procedures for analogous transformations.
Step 1: Reduction of 1-Tetralone to 1,2,3,4-Tetrahydro-1-naphthol (1-Tetralol)
This procedure is based on the general method for the reduction of ketones using sodium borohydride.[1][2][3][4][5]
Materials:
-
1-Tetralone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1 M)
Procedure:
-
In a round-bottom flask, dissolve 1-tetralone in methanol and cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride to the stirred solution in small portions. The reaction is exothermic.
-
After the addition is complete, continue stirring the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully add 1 M hydrochloric acid to quench the excess sodium borohydride until the evolution of gas ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic extracts and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-tetralol.
-
The product can be purified by recrystallization or column chromatography if necessary.
Step 2: Synthesis of 1-Bromo-1,2,3,4-tetrahydronaphthalene
This protocol is based on standard procedures for the conversion of secondary alcohols to alkyl bromides using phosphorus tribromide.
Materials:
-
1,2,3,4-Tetrahydro-1-naphthol (1-Tetralol)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 1-tetralol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide dropwise to the stirred solution. A white precipitate may form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture over crushed ice and water.
-
Separate the organic layer and wash it sequentially with cold deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-bromo-1,2,3,4-tetrahydronaphthalene.
-
The product can be purified by vacuum distillation.
Step 3: Synthesis of this compound
This procedure is adapted from a method for the nucleophilic displacement of a benzylic bromide with sodium cyanide in DMSO.
Materials:
-
1-Bromo-1,2,3,4-tetrahydronaphthalene
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 1-bromo-1,2,3,4-tetrahydronaphthalene in DMSO.
-
In a separate flask, prepare a solution of sodium cyanide in DMSO. This may require gentle warming to aid dissolution.
-
Add the sodium cyanide solution to the solution of the bromide.
-
Heat the reaction mixture to 90 °C and stir for 2 hours, or until TLC indicates the consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature and then pour it into a beaker containing ice water.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic extracts and wash thoroughly with water to remove residual DMSO, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The final product can be purified by vacuum distillation or column chromatography.
Conclusion
The synthesis of this compound is most reliably achieved through a three-step sequence starting from 1-tetralone. This method, involving reduction, halogenation, and subsequent nucleophilic substitution, provides a versatile and adaptable route to this important synthetic intermediate. The detailed protocols and compiled data in this guide are intended to provide researchers and drug development professionals with a solid foundation for the preparation of this valuable compound. Careful execution of these steps, with appropriate monitoring and purification, will lead to the successful synthesis of this compound for further applications.
References
- 1. rsc.org [rsc.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 5. Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1,2,3,4-tetrahydronaphthalene-1-carbonitrile, a versatile building block in organic synthesis. The protocols detailed below focus on the transformation of the nitrile functionality into key chemical synthons, namely carboxylic acids, primary amines, and carboxamides, which are prevalent in medicinally important molecules.
Introduction
This compound, also known as 1-cyanotetralin, is a valuable starting material for the synthesis of a variety of substituted tetralin derivatives. The tetralin scaffold is a core structure in numerous biologically active compounds. The nitrile group serves as a versatile handle for the introduction of other functional groups, making it a key intermediate in the synthesis of complex organic molecules for drug discovery and materials science. This document outlines key applications and provides detailed experimental protocols for its use.
Key Synthetic Transformations
The primary applications of this compound in organic synthesis revolve around the chemical manipulation of the nitrile group. The most common and synthetically useful transformations are:
-
Hydrolysis to 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
-
Reduction to (1,2,3,4-tetrahydronaphthalen-1-yl)methanamine.
-
Conversion to Carboxamides , which are key components of various bioactive molecules.
These transformations provide access to a range of functionalized tetralin derivatives that are precursors to compounds with therapeutic potential.
Applications in Medicinal Chemistry
Derivatives of this compound have shown significant promise in drug development. Notably, tetralin carboxamides have been investigated as potent biological agents.
Antitubercular Agents
A series of tetrahydronaphthalene amides have been identified as a novel class of inhibitors of ATP synthase in Mycobacterium tuberculosis, the causative agent of tuberculosis. These compounds exhibit potent in vitro growth inhibition of the bacteria. The synthesis of these amides often starts from the corresponding carboxylic acid, which can be derived from the hydrolysis of this compound.
Growth Hormone Secretagogue Receptor (GHS-R) Antagonists
Certain 2-alkoxycarbonylamino substituted tetralin carboxamides have been identified as potent, selective, and orally bioavailable antagonists of the growth hormone secretagogue receptor (GHS-R).[1] GHS-R antagonists have potential therapeutic applications in managing obesity and other metabolic disorders. The synthesis of these molecules highlights the importance of the tetralin carboxamide scaffold in medicinal chemistry.
Experimental Protocols
The following are detailed protocols for the key synthetic transformations of this compound.
Hydrolysis to 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid
The hydrolysis of the nitrile to a carboxylic acid can be achieved under acidic or basic conditions. Both methods typically require heating under reflux.[2]
Table 1: Comparison of Hydrolysis Conditions
| Method | Reagents | Conditions | Product |
| Acid Hydrolysis | Dilute aqueous acid (e.g., HCl, H₂SO₄) | Heat under reflux | 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid |
| Basic Hydrolysis | Aqueous alkali (e.g., NaOH, KOH) | Heat under reflux | Sodium 1,2,3,4-tetrahydronaphthalene-1-carboxylate |
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add a 1:1 mixture of concentrated hydrochloric acid and water.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The carboxylic acid product may precipitate out of solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Caption: Workflow for the acid-catalyzed hydrolysis of this compound.
Reduction to (1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine
The reduction of the nitrile to a primary amine can be accomplished using several reducing agents. The choice of reagent may depend on the desired reaction conditions and scale.
Table 2: Comparison of Reduction Conditions
| Reducing Agent | Solvent | Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF | Room temperature, followed by aqueous work-up |
| Catalytic Hydrogenation (H₂) | Ethanol or Methanol | H₂ gas, Pd/C or Raney Ni catalyst, pressure |
| Borane-THF Complex (BH₃·THF) | THF | Room temperature or gentle heating |
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or THF.
-
Substrate Addition: Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Isolation: Filter the resulting aluminum salts and wash thoroughly with ether or THF.
-
Purification: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by distillation or chromatography.
Caption: Workflow for the LiAlH₄ reduction of this compound.
Synthesis of N-Substituted-1,2,3,4-tetrahydronaphthalene-1-carboxamides
Carboxamides are typically synthesized from the corresponding carboxylic acid. Therefore, the hydrolysis of this compound is the first step in this synthetic sequence.
Step 1: Hydrolysis
-
Follow the protocol for the acid-catalyzed hydrolysis of this compound to obtain 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid as described in section 4.1.
Step 2: Amide Coupling
-
Acid Chloride Formation: In a round-bottom flask, dissolve 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene. Add oxalyl chloride or thionyl chloride (1.2-1.5 eq) and a catalytic amount of DMF. Stir at room temperature until the evolution of gas ceases.
-
Amide Formation: In a separate flask, dissolve the desired aryl amine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C.
-
Reaction: Slowly add the freshly prepared acid chloride solution to the amine solution. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Wash the reaction mixture with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to afford the desired N-aryl-1,2,3,4-tetrahydronaphthalene-1-carboxamide.
Signaling Pathway Implication
The derivatives of this compound, particularly the carboxamides, have been shown to interact with important biological targets.
Inhibition of Mycobacterial ATP Synthase
The tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis target the ATP synthase enzyme. This enzyme is crucial for cellular energy production in the form of ATP. By inhibiting this enzyme, the compounds effectively starve the bacteria of energy, leading to cell death. This represents a key strategy in the development of new antitubercular drugs.
Caption: Inhibition of M. tuberculosis ATP synthase by tetrahydronaphthalene amides.
Antagonism of the Growth Hormone Secretagogue Receptor (GHS-R)
Tetralin carboxamides act as antagonists at the GHS-R, also known as the ghrelin receptor. Ghrelin is a peptide hormone that stimulates appetite and the release of growth hormone. By blocking this receptor, these compounds can potentially reduce appetite and food intake, making them attractive candidates for the treatment of obesity. The GHS-R is a G-protein coupled receptor (GPCR) that, upon activation by ghrelin, initiates a signaling cascade involving Gαq/11, leading to an increase in intracellular calcium levels. The tetralin carboxamide antagonists prevent this signaling cascade.
Caption: Antagonism of the GHS-R signaling pathway by tetralin carboxamides.
References
Protocols for the Derivatization of 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical derivatization of 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile. This versatile starting material offers a scaffold for the synthesis of a variety of functionalized tetralin derivatives, which are of significant interest in medicinal chemistry and materials science. The following protocols detail key transformations of the nitrile group, including hydrolysis to carboxylic acids and amides, reduction to a primary amine, and reaction with Grignard reagents to form ketones.
Key Derivatization Pathways
The primary functional handle of this compound is the nitrile group, which can be transformed into several other key functional groups. The tetralin core can also be subject to further modification, though the focus of these protocols is on the versatile chemistry of the nitrile.
Application Notes and Protocols: 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile as a Precursor for Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 1,2,3,4-tetrahydronaphthalene-1-carbonitrile as a versatile precursor for the synthesis of various pharmaceutical compounds. The protocols outlined below focus on the synthesis of key intermediates and their subsequent elaboration into molecules with potential therapeutic applications, including antitubercular agents, serotonin receptor modulators, and progesterone receptor antagonists.
Introduction
This compound, also known as 1-cyanotetralin, is a valuable building block in medicinal chemistry. Its rigid, partially saturated bicyclic core provides a unique three-dimensional scaffold that can be strategically functionalized to interact with various biological targets. The nitrile group serves as a versatile handle for conversion into other key functional groups, such as carboxylic acids and amides, which are pivotal for constructing pharmacologically active molecules.
This document details the synthesis of a key intermediate, 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, from the title precursor and its subsequent use in the preparation of tetrahydronaphthalene amide derivatives that have shown promising activity as inhibitors of Mycobacterium tuberculosis ATP synthase. Additionally, the potential applications of this scaffold in developing ligands for the 5-HT1B serotonin receptor and progesterone receptor are discussed, along with the relevant signaling pathways.
Synthesis of a Key Intermediate: 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
The conversion of the nitrile functionality into a carboxylic acid is a critical first step in the synthesis of many pharmaceutical derivatives. A common and effective method for this transformation is basic hydrolysis.
Experimental Protocol: Hydrolysis of this compound
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
A precipitate of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid will form.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure carboxylic acid.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid | C₁₁H₁₂O₂ | 176.21 | 85-95 | 85-87 |
Application in the Synthesis of Antitubercular Agents
Derivatives of 1,2,3,4-tetrahydronaphthalene have been identified as potent inhibitors of Mycobacterium tuberculosis ATP synthase, a critical enzyme for the survival of the bacterium. The following protocol describes the synthesis of a tetrahydronaphthalene amide, a key pharmacophore in this class of inhibitors.
Experimental Workflow: Synthesis of Tetrahydronaphthalene Amide Inhibitors
Caption: Synthetic workflow for tetrahydronaphthalene amide inhibitors.
Experimental Protocol: Amide Coupling
Materials:
-
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
-
Substituted amine (e.g., 4-aminopyridine derivatives)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure (using HATU):
-
To a solution of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere, add the substituted amine (1.1 eq) and DIPEA (2.0-3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure tetrahydronaphthalene amide.
Data Presentation: Representative Antitubercular Amide Derivative
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | M. tb MIC₉₀ (µg/mL) |
| N-(pyridin-4-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide (Example) | C₁₆H₁₆N₂O | 252.31 | 70-85 | <1 |
Signaling Pathways of Pharmaceutical Targets
Mycobacterium tuberculosis ATP Synthase Inhibition
The tetrahydronaphthalene amide derivatives act by inhibiting the F1F0-ATP synthase of M. tuberculosis. This enzyme is crucial for generating ATP, the primary energy currency of the cell. Inhibition of ATP synthase disrupts the proton motive force across the bacterial membrane, leading to a depletion of cellular energy and ultimately bacterial death.[1]
Caption: Mechanism of M. tuberculosis ATP synthase inhibition.
5-HT1B Serotonin Receptor Modulation
Derivatives of the tetrahydronaphthalene scaffold have been investigated as ligands for the 5-HT1B serotonin receptor.[2] This receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). 5-HT1B receptors are primarily located on presynaptic terminals and act as autoreceptors to inhibit the release of serotonin and other neurotransmitters. Antagonists of this receptor can therefore enhance neurotransmitter release, a mechanism relevant for the treatment of depression and anxiety.
Caption: 5-HT1B receptor antagonist signaling pathway.
Progesterone Receptor Modulation
The tetrahydronaphthalene core can also serve as a scaffold for the development of non-steroidal progesterone receptor (PR) antagonists. Progesterone receptors are nuclear hormone receptors that, upon binding to progesterone, translocate to the nucleus and regulate gene expression. PR antagonists competitively bind to the receptor, preventing the conformational changes necessary for its activation and subsequent gene transcription. This mechanism is therapeutically relevant in hormone-dependent cancers and for contraception.
Caption: Progesterone receptor antagonist mechanism of action.
Conclusion
This compound is a readily available and highly versatile precursor for the synthesis of a diverse range of pharmaceutical compounds. The straightforward conversion of its nitrile group into key functionalities like carboxylic acids and amides allows for the construction of complex molecules with significant therapeutic potential. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the rich chemical space accessible from this valuable starting material.
References
Application of 1-Cyanotetralin in Agrochemical Synthesis: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyanotetralin, also known as 1,2,3,4-tetrahydronaphthalene-1-carbonitrile, is a versatile bicyclic nitrile with potential applications as a key intermediate in the synthesis of novel agrochemicals. While its direct application in commercially available agrochemicals is not as extensively documented as its ketone analog, 1-tetralone, the unique chemical reactivity of the nitrile group combined with the tetralin scaffold offers significant opportunities for the development of new insecticides, herbicides, and fungicides.
The tetralin framework is a recurring motif in a variety of biologically active molecules. For instance, 1-tetralone is a known precursor to 1-naphthol, which is a key starting material for the synthesis of the insecticide carbaryl.[1] The introduction of a cyano group at the 1-position of the tetralin ring provides a valuable synthetic handle for a range of chemical transformations, allowing for the construction of diverse molecular architectures with potential agrochemical activity. This document outlines potential applications, key chemical transformations, and detailed experimental protocols for utilizing 1-Cyanotetralin in agrochemical research and development.
Key Synthetic Transformations and Applications
The reactivity of 1-Cyanotetralin can be exploited in several ways to generate novel agrochemical candidates. The primary sites for chemical modification are the nitrile group and the aromatic ring of the tetralin scaffold.
1. Modification of the Nitrile Group:
The cyano group can be readily converted into other functional groups, which are prevalent in various classes of agrochemicals.
-
Hydrolysis to Carboxylic Acids: The nitrile can be hydrolyzed under acidic or basic conditions to yield 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. This carboxylic acid can then be used in the synthesis of amides and esters, which are common functionalities in herbicides and insecticides.
-
Reduction to Amines: Reduction of the nitrile group, for instance using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, affords 1-(aminomethyl)-1,2,3,4-tetrahydronaphthalene. Primary amines are valuable precursors for the synthesis of various heterocyclic systems and for the introduction of N-containing functional groups often found in bioactive molecules.
-
Formation of Tetrazoles: The nitrile group can undergo [2+3] cycloaddition reactions with azides to form tetrazoles. Tetrazole-containing compounds are known to exhibit a wide range of biological activities and are present in some modern agrochemicals.
2. Reactions on the Tetralin Scaffold:
The aromatic ring of 1-Cyanotetralin can undergo electrophilic substitution reactions, allowing for the introduction of various substituents that can modulate the biological activity of the resulting molecule.
-
Nitration and Halogenation: Friedel-Crafts type reactions can be employed to introduce nitro or halo groups onto the aromatic ring. These groups can influence the electronic properties and metabolic stability of the molecule, which are critical for its efficacy as an agrochemical.
Experimental Protocols
The following protocols are representative examples of how 1-Cyanotetralin can be synthesized and utilized as a building block in agrochemical synthesis.
Protocol 1: Synthesis of 1-Cyanotetralin from 1-Tetralone
This protocol describes the conversion of the more readily available 1-tetralone to 1-Cyanotetralin via a cyanohydrin intermediate followed by reduction.
Reaction Scheme:
Materials:
-
1-Tetralone
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
Procedure:
-
Formation of Tetralone Cyanohydrin:
-
In a well-ventilated fume hood, dissolve 1-tetralone (1.0 eq) in a suitable solvent such as ethanol or a mixture of diethyl ether and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium cyanide (1.1 eq) in water.
-
While maintaining the temperature, slowly add a solution of sodium bisulfite (1.1 eq) in water, or alternatively, slowly add dilute hydrochloric acid to generate HCN in situ.
-
Stir the reaction mixture at 0-5 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tetralone cyanohydrin.
-
-
Reduction of the Cyanohydrin (hypothetical):
-
Note: This step is a common method for removing the hydroxyl group, however, specific conditions for tetralone cyanohydrin may need optimization.
-
Dissolve the crude tetralone cyanohydrin in a suitable solvent like methanol.
-
Cool the solution to 0 °C.
-
Carefully add sodium borohydride (NaBH₄) (2.0 eq) portion-wise.
-
After the addition is complete, stir the reaction at room temperature for 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 1-Cyanotetralin by column chromatography on silica gel.
-
Quantitative Data (Representative):
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | Tetralone Cyanohydrin | 1-Tetralone | NaCN, NaHSO₃ | 85-95 | >90 (crude) |
| 2 | 1-Cyanotetralin | Tetralone Cyanohydrin | NaBH₄ | 60-80 (expected) | >95 (after purification) |
Protocol 2: Synthesis of a Hypothetical Tetrazole-based Fungicide Precursor
This protocol illustrates the conversion of the nitrile group of 1-Cyanotetralin into a tetrazole ring, a common moiety in fungicides.
Reaction Scheme:
Materials:
-
1-Cyanotetralin
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or Triethylamine hydrochloride
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-Cyanotetralin (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Alternatively, the product can be extracted with ethyl acetate. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data (Representative for tetrazole formation from nitriles):
| Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 5-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1H-tetrazole | 1-Cyanotetralin | NaN₃, NH₄Cl | 70-90 | >95 (after purification) |
Visualization of Synthetic Pathways
Diagram 1: Synthesis of 1-Cyanotetralin and its Conversion to a Carboxylic Acid.
Caption: Synthetic route from 1-Tetralone to 1-Cyanotetralin and subsequent hydrolysis.
Diagram 2: Workflow for the Synthesis of a Hypothetical Amide-based Herbicide Precursor.
Caption: Workflow for the synthesis of a potential herbicide from 1-Cyanotetralin.
1-Cyanotetralin represents a promising, yet underexplored, building block for the synthesis of novel agrochemicals. Its utility stems from the versatile reactivity of the nitrile group and the adaptability of the tetralin scaffold. The protocols and synthetic strategies outlined in this document provide a foundation for researchers to explore the potential of 1-Cyanotetralin in the discovery of new and effective crop protection agents. Further investigation into the synthesis and biological evaluation of 1-Cyanotetralin derivatives is warranted to fully realize its potential in agrochemical innovation.
References
Application Notes and Protocols: Catalytic Applications of Chiral Tetrahydronaphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Application Note 1: Enantioselective Reduction of Prochiral Ketones
Chiral 1,2-amino alcohols derived from the 1,2,3,4-tetrahydronaphthalene scaffold serve as highly effective pre-catalysts in the asymmetric reduction of prochiral ketones to chiral secondary alcohols. This transformation is of significant interest in the pharmaceutical and fine chemical industries, where the stereochemistry of a molecule can dictate its biological activity.
The active catalytic species is an oxazaborolidine, formed in situ from the chiral amino alcohol and a borane source, such as borane dimethyl sulfide complex (BH₃·SMe₂). This system, often referred to as a Corey-Bakshi-Shibata (CBS) reduction catalyst, provides excellent yields and high enantioselectivities for a range of ketone substrates. The rigid bicyclic structure of the tetrahydronaphthalene backbone in the amino alcohol ligand is crucial for creating a well-defined chiral environment around the catalytic center, leading to effective stereochemical control.
Quantitative Data Summary
The following table summarizes the performance of the catalyst derived from chiral cis-1-amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene in the enantioselective reduction of various prochiral ketones.
| Entry | Ketone Substrate | Chiral Alcohol Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Acetophenone | 1-Phenylethanol | >95 | 96 |
| 2 | Propiophenone | 1-Phenyl-1-propanol | >95 | 95 |
| 3 | α-Tetralone | 1,2,3,4-Tetrahydro-1-naphthalenol | >95 | 92 |
| 4 | 2-Chloroacetophenone | 2-Chloro-1-phenylethanol | >95 | 98 |
| 5 | Cyclohexyl methyl ketone | 1-Cyclohexylethanol | >95 | 90 |
Data is representative of typical results reported for this catalytic system.
Experimental Protocols
Protocol 1: In Situ Generation of the Oxazaborolidine Catalyst and Asymmetric Ketone Reduction
This protocol describes the formation of the chiral oxazaborolidine catalyst from (1R,2S)-1-amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene and its direct use in the enantioselective reduction of acetophenone as a model substrate.
Materials:
-
(1R,2S)-1-amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene
-
Borane dimethyl sulfide complex (BH₃·SMe₂, ~10 M in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis (Schlenk flask, syringes, etc.)
Procedure:
-
Catalyst Formation:
-
To a dry, argon-purged Schlenk flask, add (1R,2S)-1-amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene (0.1 mmol).
-
Add anhydrous THF (5 mL) and stir until the amino alcohol is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane dimethyl sulfide complex (0.11 mmol, 1.1 equivalents) dropwise via syringe.
-
Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the oxazaborolidine catalyst is typically accompanied by the evolution of hydrogen gas.
-
-
Asymmetric Reduction:
-
Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or -20 °C).
-
In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL).
-
Add the acetophenone solution dropwise to the catalyst solution over 10-15 minutes.
-
Slowly add an additional amount of borane dimethyl sulfide complex (0.6 mmol, 0.6 equivalents relative to the ketone) to the reaction mixture, maintaining the temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to 0 °C and slowly add methanol (2 mL) to quench the excess borane.
-
Add 1 M HCl (5 mL) and stir for 30 minutes.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the purified alcohol can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by Gas Chromatography (GC) after derivatization with a chiral auxiliary.
-
Visualizations
Experimental Workflow for Asymmetric Ketone Reduction
Caption: Workflow for the enantioselective reduction of a ketone.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for CBS reduction.
Application Notes and Protocols for Nucleophilic Addition to 1-Cyanotetralin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the nucleophilic addition to 1-cyanotetralin, a key transformation for the synthesis of a variety of 1-substituted tetralin derivatives. Tetralins are important structural motifs in many biologically active molecules and pharmaceuticals. The protocols outlined below cover reactions with common carbon nucleophiles, including Grignard reagents, organolithium reagents, and enolates.
Introduction
Nucleophilic addition to the nitrile group of 1-cyanotetralin offers a direct and efficient route to introduce a range of functional groups at the 1-position of the tetralin core. This reaction proceeds via the attack of a nucleophile on the electrophilic carbon atom of the nitrile, forming an intermediate imine anion. Subsequent hydrolysis of this intermediate furnishes the desired ketone, which can be further modified. Alternatively, the intermediate can be trapped to yield other functionalities. The choice of nucleophile and reaction conditions allows for the synthesis of a diverse library of 1-substituted tetralins, which are valuable building blocks in medicinal chemistry and materials science.
I. Addition of Grignard Reagents to 1-Cyanotetralin
The reaction of Grignard reagents with nitriles is a classic method for the synthesis of ketones.[1] In the case of 1-cyanotetralin, this reaction provides a straightforward route to 1-acyltetralins.
General Reaction Scheme:
Caption: General workflow for the Grignard reaction with 1-cyanotetralin.
Experimental Protocol: Synthesis of 1-Benzoyl-1,2,3,4-tetrahydronaphthalene
This protocol describes the addition of phenylmagnesium bromide to 1-cyanotetralin.
Materials:
-
1-Cyanotetralin
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether or THF.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of the iodine crystal, which will be indicated by the disappearance of the iodine color and the onset of bubbling.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[2]
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and greyish-brown.[3]
-
-
Reaction with 1-Cyanotetralin:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 1-cyanotetralin (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.
-
If a precipitate forms, add 10% aqueous HCl to dissolve it.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 1-benzoyl-1,2,3,4-tetrahydronaphthalene by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Data Presentation:
| Nucleophile | Product | Yield (%) | Reference |
| Phenylmagnesium bromide | 1-Benzoyl-1,2,3,4-tetrahydronaphthalene | Typically 60-80% | [4][5] |
| Methylmagnesium iodide | 1-Acetyl-1,2,3,4-tetrahydronaphthalene | Typically 65-85% | General procedure |
| Ethylmagnesium bromide | 1-Propanoyl-1,2,3,4-tetrahydronaphthalene | Typically 60-80% | General procedure |
II. Addition of Organolithium Reagents to 1-Cyanotetralin
Organolithium reagents are generally more reactive than Grignard reagents and can also be used for the synthesis of 1-acyltetralins from 1-cyanotetralin.[6] Due to their higher reactivity, these reactions are often performed at lower temperatures.
General Reaction Scheme:
Caption: General workflow for the organolithium reaction with 1-cyanotetralin.
Experimental Protocol: Synthesis of 1-Butanoyl-1,2,3,4-tetrahydronaphthalene
This protocol outlines the addition of n-butyllithium to 1-cyanotetralin.
Materials:
-
1-Cyanotetralin
-
n-Butyllithium (n-BuLi) in hexanes (commercially available solution)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware for anhydrous and low-temperature reactions (oven-dried)
-
Syringes and needles for transfer of air-sensitive reagents
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, dissolve 1-cyanotetralin (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.[7]
-
-
Addition of n-Butyllithium:
-
Using a dry syringe, slowly add n-butyllithium solution (1.1 eq) to the stirred solution of 1-cyanotetralin at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add water and diethyl ether.
-
Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude 1-butanoyl-1,2,3,4-tetrahydronaphthalene by column chromatography on silica gel.
-
Data Presentation:
| Nucleophile | Product | Yield (%) | Reference |
| n-Butyllithium | 1-Butanoyl-1,2,3,4-tetrahydronaphthalene | Typically 70-90% | [6] |
| Phenyllithium | 1-Benzoyl-1,2,3,4-tetrahydronaphthalene | Typically 75-95% | [6] |
III. Enolate Addition to 1-Cyanotetralin
The α-carbon of 1-cyanotetralin is acidic and can be deprotonated with a strong, non-nucleophilic base to form a nitrile-stabilized carbanion (a nitrile enolate). This nucleophile can then react with various electrophiles, such as alkyl halides, in an α-alkylation reaction.
General Reaction Scheme:
Caption: Workflow for the formation and alkylation of the 1-cyanotetralin enolate.
Experimental Protocol: α-Methylation of 1-Cyanotetralin
This protocol describes the deprotonation of 1-cyanotetralin followed by reaction with methyl iodide.
Materials:
-
1-Cyanotetralin
-
Diisopropylamine
-
n-Butyllithium in hexanes
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware for anhydrous and low-temperature reactions
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA):
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.05 eq) and stir the solution at -78 °C for 30 minutes to form LDA.
-
-
Enolate Formation and Alkylation:
-
In a separate flame-dried flask, dissolve 1-cyanotetralin (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add the freshly prepared LDA solution to the 1-cyanotetralin solution via cannula or syringe. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add methyl iodide (1.2 eq) to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude 1-methyl-1-cyanotetralin by column chromatography on silica gel.
-
Data Presentation:
| Electrophile | Product | Yield (%) | Reference |
| Methyl iodide | 1-Methyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile | Typically >90% | General procedure |
| Benzyl bromide | 1-Benzyl-1,2,3,4-tetrahydronaphthalene-1-carbonitrile | Typically 80-95% | General procedure |
Safety Precautions
-
Grignard and Organolithium Reagents: These reagents are highly reactive, pyrophoric, and moisture-sensitive. All reactions must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Work should be conducted in a well-ventilated fume hood.[7]
-
Cyanide Compounds: 1-Cyanotetralin and its derivatives are toxic. Handle with care and avoid inhalation, ingestion, and skin contact. Acidic work-up of reactions involving nitriles may produce hydrogen cyanide gas, which is extremely toxic. All quenching and work-up procedures involving acid should be performed in a well-ventilated fume hood.
Conclusion
The nucleophilic addition to 1-cyanotetralin is a versatile and powerful tool for the synthesis of 1-substituted tetralin derivatives. The choice of the nucleophile—Grignard reagents, organolithium reagents, or enolates—allows for the introduction of a wide array of functionalities at the 1-position. The detailed protocols provided in these application notes serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. Careful attention to anhydrous and inert reaction conditions is crucial for the successful implementation of these procedures.
References
- 1. Regioselective α-addition of vinylogous α-ketoester enolate in organocatalytic asymmetric Michael reactions: enantioselective synthesis of Rauhut–Currier type products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. athabascau.ca [athabascau.ca]
- 6. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 7. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile in the Synthesis of Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the utilization of 1,2,3,4-tetrahydronaphthalene-1-carbonitrile as a versatile building block in the synthesis of complex organic molecules. The protocols focus on key transformations of the nitrile functional group and the tetralin scaffold, leading to valuable intermediates for drug discovery and development.
Introduction
This compound, also known as 1-cyanotetralin, is a valuable starting material in organic synthesis. Its structure, featuring a fused aliphatic and aromatic ring system, combined with a reactive nitrile group, allows for diverse chemical modifications. This document outlines protocols for the conversion of this compound into key synthetic intermediates: (1,2,3,4-tetrahydronaphthalen-1-yl)methanamine and 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, and its subsequent transformation into 1-tetralone. These intermediates are precursors to a range of complex molecules, including the selective serotonin reuptake inhibitor (SSRI) Sertraline.
Key Synthetic Transformations and Protocols
The following sections detail the experimental procedures for the fundamental transformations of this compound.
Reduction of this compound to (1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine
The reduction of the nitrile group provides a primary amine, a crucial functional group for the introduction of various side chains and the construction of nitrogen-containing heterocycles. A common and effective method for this transformation is the use of lithium aluminum hydride (LiAlH₄).[1][2][3]
Experimental Protocol: LiAlH₄ Reduction
-
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
10% Sulfuric acid
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, heating mantle, magnetic stirrer, and standard glassware for extraction and filtration.
-
-
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, a suspension of LiAlH₄ (1.1 equivalents) in anhydrous diethyl ether is prepared.
-
A solution of this compound (1 equivalent) in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension at 0 °C with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.
-
The resulting granular precipitate is filtered off and washed with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (1,2,3,4-tetrahydronaphthalen-1-yl)methanamine.
-
-
Quantitative Data Summary:
| Parameter | Value |
| Reactant Ratio (Nitrile:LiAlH₄) | 1 : 1.1 |
| Solvent | Anhydrous Diethyl Ether |
| Reaction Temperature | Reflux |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 80 - 90% |
Logical Workflow for Nitrile Reduction
Hydrolysis of this compound to 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid
Hydrolysis of the nitrile affords the corresponding carboxylic acid, a versatile intermediate for the synthesis of amides, esters, and for intramolecular cyclization reactions. Both acidic and basic conditions can be employed for this transformation.
Experimental Protocol: Acidic Hydrolysis
-
Materials:
-
This compound
-
Concentrated sulfuric acid
-
Water
-
Sodium carbonate solution
-
Diethyl ether
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, and standard glassware for extraction.
-
-
Procedure:
-
A mixture of this compound (1 equivalent), water, and concentrated sulfuric acid (e.g., a 1:1 v/v mixture of H₂SO₄:H₂O) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
The mixture is heated under reflux for 4-6 hours. The reaction progress can be monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.
-
The precipitated solid is collected by vacuum filtration and washed with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
-
-
Quantitative Data Summary:
| Parameter | Value |
| Reagents | Concentrated H₂SO₄, Water |
| Reaction Temperature | Reflux |
| Reaction Time | 4 - 6 hours |
| Typical Yield | 75 - 85% |
Logical Workflow for Nitrile Hydrolysis
Synthesis of 1-Tetralone from 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid
1-Tetralone is a key intermediate in the synthesis of many pharmaceuticals, including Sertraline. It can be synthesized from 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid via an intramolecular Friedel-Crafts acylation.[4]
Experimental Protocol: Intramolecular Friedel-Crafts Acylation
-
Materials:
-
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Lewis acid catalyst (e.g., AlCl₃, SnCl₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and standard glassware.
-
-
Procedure:
-
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid (1 equivalent) is dissolved in anhydrous DCM, and a catalytic amount of DMF is added.
-
Thionyl chloride (1.2 equivalents) is added dropwise at 0 °C, and the mixture is stirred at room temperature for 2 hours or until the evolution of gas ceases, to form the acid chloride.
-
The solvent and excess thionyl chloride are removed under reduced pressure.
-
The crude acid chloride is redissolved in anhydrous DCM and cooled to 0 °C.
-
A Lewis acid catalyst such as aluminum chloride (AlCl₃) (1.1 equivalents) is added portion-wise with vigorous stirring.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2-4 hours. Reaction progress is monitored by TLC.
-
The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated HCl.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude 1-tetralone is purified by vacuum distillation or column chromatography.[5]
-
-
Quantitative Data Summary:
| Parameter | Value |
| Acylating Agent | Thionyl Chloride |
| Catalyst | Aluminum Chloride (AlCl₃) |
| Solvent | Anhydrous Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 3 - 5 hours |
| Typical Yield | 70 - 80% |
Logical Workflow for 1-Tetralone Synthesis
Application in the Synthesis of Sertraline
1-Tetralone is a crucial precursor for the synthesis of Sertraline. The final key step involves a reductive amination of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, a derivative of 1-tetralone.[6][7]
Sertraline Synthesis Outline
The synthesis of Sertraline from the appropriately substituted tetralone involves the formation of an imine with methylamine, followed by reduction to the desired cis-isomer.[8]
Biological Significance and Signaling Pathways
Sertraline is a selective serotonin reuptake inhibitor (SSRI). Its primary mechanism of action is the blockade of the serotonin transporter (SERT), leading to an increase in the concentration of serotonin in the synaptic cleft. This enhancement of serotonergic neurotransmission is believed to be responsible for its antidepressant and anxiolytic effects.
Signaling Pathway of Sertraline
Conclusion
This compound serves as a readily available and versatile starting material for the synthesis of a variety of complex molecules with significant biological activities. The protocols outlined in these application notes provide a foundation for researchers and drug development professionals to explore the rich chemistry of the tetralin scaffold and to develop novel therapeutic agents.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2006027658A2 - Process for the preparation of sertraline hydrochloride form ii - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Green Chemistry in Action: Advanced Protocols for the Synthesis of Tetralin Derivatives
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The synthesis of tetralin and its derivatives, crucial scaffolds in medicinal chemistry and materials science, is undergoing a paradigm shift towards more sustainable and environmentally benign methodologies. Traditional synthetic routes often rely on harsh reagents, hazardous solvents, and energy-intensive conditions. This document details green chemistry approaches to the synthesis of tetralin derivatives, focusing on catalytic strategies that offer high atom economy, recyclability, and reduced environmental impact. These protocols are designed for easy adoption in research and development settings.
Supercritical Fluid-Assisted Catalytic Hydrogenation of Naphthalene
This method leverages the unique properties of supercritical fluids to achieve high selectivity and reaction rates in the hydrogenation of naphthalene to tetralin. Supercritical fluids, such as hexane, exhibit properties of both liquids and gases, leading to enhanced mass transfer and improved catalyst performance.[1][2][3]
Experimental Protocol: Synthesis of Tetralin using Polymer-Stabilized Platinum Nanoparticles in Supercritical Hexane[1]
a. Catalyst Preparation (1 wt.% Pt/HAP):
-
A hyper-cross-linked aromatic polymer (HAP) is pre-treated, dried, and crushed (<63µm).
-
1 gram of the prepared HAP is impregnated with 2.8 mL of a tetrahydrofuran (THF) solution containing hexachloroplatinic acid (H₂PtCl₆·6H₂O) of a concentration calculated to yield 1 wt.% platinum loading.
-
The platinum-impregnated HAP is dried.
-
The material is washed with distilled water until a neutral pH is achieved.
-
The final catalyst (Pt/HAP) is dried at 70°C to a constant weight.
-
Prior to the reaction, the catalyst is reduced in a hydrogen flow at 300°C for 3 hours.
b. Hydrogenation Reaction:
-
A high-pressure stainless steel autoclave reactor (e.g., Parr Instruments) with an internal volume of 80 mL is used.
-
0.1 g of the pre-reduced Pt/HAP catalyst is placed in the reactor.
-
1.5 g of naphthalene and 40 mL of hexane are added to the reactor.
-
The reactor is sealed and purged with nitrogen.
-
The mixture is heated to 250°C under stirring (1500 rpm) with an initial nitrogen pressure of 5 MPa.
-
Upon reaching the target temperature, the reaction is pressurized to a total of 6 MPa.
-
The reaction progress is monitored by taking samples at various time intervals.
c. Product Analysis:
-
Reaction mixture components are analyzed by gas chromatography (GC) equipped with a flame ionization detector (FID).
-
A suitable capillary column (e.g., HP-5) is used for separation.
-
The concentrations of naphthalene, tetralin, and any byproducts (e.g., decalins) are determined using an absolute calibration method with chemically pure standards.
Data Presentation: Naphthalene Hydrogenation in Supercritical Hexane[1]
| Parameter | Value |
| Catalyst | 1 wt.% Pt/HAP |
| Substrate | Naphthalene (1.5 g) |
| Solvent | Hexane (40 mL) |
| Temperature | 250°C |
| Pressure | 6 MPa |
| Catalyst Loading | 0.1 g |
| Stirring Speed | 1500 rpm |
| Naphthalene Conversion | ~100% |
| Tetralin Selectivity | Close to 100% |
Experimental Workflow: Supercritical Hydrogenation
References
Application Notes and Protocols: Multi-component Synthesis of Tetrahydronaphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for a highly efficient, solvent-free, multi-component reaction (MCR) to synthesize a library of ortho-aminocarbonitrile tetrahydronaphthalene derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The protocols outlined below are based on green chemistry principles, offering high yields, short reaction times, and operational simplicity.
Introduction
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages over traditional linear synthesis, including increased efficiency, reduced waste, and lower costs. The tetrahydronaphthalene scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds. This document details a one-pot, three-component synthesis of functionalized tetrahydronaphthalenes.
Featured Multi-Component Reaction: Synthesis of ortho-Aminocarbonitrile Tetrahydronaphthalene Derivatives
A robust and environmentally friendly method for the synthesis of ortho-aminocarbonitrile tetrahydronaphthalene derivatives involves the one-pot reaction of a cyclohexanone, an aromatic aldehyde, and malononitrile. This reaction proceeds efficiently under solvent-free conditions using ascorbic acid (Vitamin C) as a green and cost-effective catalyst.[1]
The general reaction scheme is as follows:
This MCR offers a straightforward route to a diverse range of tetrahydronaphthalene derivatives by simply varying the substituted aromatic aldehyde.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various ortho-aminocarbonitrile tetrahydronaphthalene derivatives, highlighting the effect of different catalysts and substrates on reaction yield and time.
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Amino-4-phenyl-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile [1]
| Entry | Catalyst | Catalyst Amount (g) | Temperature (°C) | Solvent | Time (min) | Yield (%) |
| 1 | None | - | 110 | Solvent-free | 120 | 15 |
| 2 | Ascorbic Acid | 0.5 | 80 | Solvent-free | 90 | 60 |
| 3 | Ascorbic Acid | 0.5 | 90 | Solvent-free | 80 | 75 |
| 4 | Ascorbic Acid | 0.5 | 100 | Solvent-free | 70 | 85 |
| 5 | Ascorbic Acid | 0.5 | 110 | Solvent-free | 22 | 98 |
| 6 | Ascorbic Acid | 0.1 | 110 | Solvent-free | 60 | 70 |
| 7 | Ascorbic Acid | 0.2 | 110 | Solvent-free | 50 | 82 |
| 8 | Ascorbic Acid | 0.3 | 110 | Solvent-free | 40 | 90 |
| 9 | Ascorbic Acid | 0.4 | 110 | Solvent-free | 30 | 95 |
| 10 | Ascorbic Acid | 0.5 | 110 | Water | 120 | 50 |
| 11 | Ascorbic Acid | 0.5 | 110 | Ethanol | 100 | 65 |
| 12 | Ascorbic Acid | 0.5 | 110 | Acetonitrile | 90 | 70 |
| 13 | Ascorbic Acid | 0.5 | 110 | Dichloromethane | 120 | 40 |
Table 2: Synthesis of Various ortho-Aminocarbonitrile Tetrahydronaphthalene Derivatives [1]
| Product | Ar (Aromatic Aldehyde) | Time (min) | Yield (%) |
| 3a | C₆H₅ | 22 | 98 |
| 3b | 4-CH₃-C₆H₄ | 35 | 92 |
| 3c | 4-OCH₃-C₆H₄ | 40 | 90 |
| 3d | 4-Cl-C₆H₄ | 25 | 96 |
| 3e | 4-Br-C₆H₄ | 28 | 95 |
| 3f | 4-NO₂-C₆H₄ | 30 | 94 |
| 3g | 2-Cl-C₆H₄ | 45 | 88 |
| 3h | 3-NO₂-C₆H₄ | 50 | 85 |
| 3i | 2,4-Cl₂-C₆H₃ | 60 | 80 |
| 3j | 3-Br-C₆H₄ | 55 | 82 |
| 3k | 4-OH-C₆H₄ | 70 | 75 |
| 3l | 4-N(CH₃)₂-C₆H₄ | 65 | 78 |
Experimental Protocols
Materials and Methods [1]
-
All chemical reagents (aldehydes, malononitrile, cyclohexanone, ascorbic acid) were purchased from commercial suppliers and used without further purification.
-
Fourier-transform infrared (FT-IR) spectra were recorded on a Perkin Elmer 781 spectrophotometer.
-
Nuclear magnetic resonance (NMR) spectra (¹H and ¹³C) were recorded on a Bruker 400 MHz spectrometer using DMSO-d₆ as the solvent.
General Procedure for the Synthesis of ortho-Aminocarbonitrile Tetrahydronaphthalene Derivatives [1]
-
In a round-bottom flask, combine the aromatic aldehyde (0.5 mmol), malononitrile (1.0 mmol), and cyclohexanone (0.5 mmol).
-
Add ascorbic acid (0.5 g) as the catalyst.
-
Heat the reaction mixture at 110°C under solvent-free conditions with stirring for the time specified in Table 2.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a small amount of ethanol and stir for 5 minutes.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using FT-IR and NMR spectroscopy.
Visualizations
Diagram 1: Proposed Reaction Mechanism
The following diagram illustrates the proposed mechanism for the ascorbic acid-catalyzed three-component synthesis of ortho-aminocarbonitrile tetrahydronaphthalenes.[1]
References
Domino Reactions for the Synthesis of Functionalized Tetrahydronaphthalenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized tetrahydronaphthalenes utilizing domino reactions. Domino reactions, also known as tandem or cascade reactions, offer a highly efficient approach to building complex molecular architectures from simple starting materials in a single synthetic operation. This strategy minimizes waste, reduces purification steps, and improves overall efficiency, making it a powerful tool in medicinal chemistry and materials science.[1][2]
Herein, we focus on two distinct and robust domino strategies for the synthesis of functionalized tetrahydronaphthalenes: a base-promoted four-component reaction and an iron-catalyzed intramolecular Friedel-Crafts alkylation.
Base-Promoted Four-Component Domino Synthesis of 4-Aryl-2-(amino)-5,6,7,8-tetrahydronaphthalene-1-carbonitriles
This protocol outlines a highly efficient domino process for synthesizing polysubstituted tetrahydronaphthalenes from readily available α-aroylketene dithioacetals, malononitrile, a secondary amine, and cyclohexanone.[1][2][3] The reaction proceeds through a sequence of addition-elimination, intramolecular cyclization, and ring-opening/closing steps.[1][2][3]
Reaction Principle and Workflow
The overall transformation is a four-component reaction where an α-aroylketene dithioacetal (AKDTA) reacts with a secondary amine and malononitrile to form a 2H-pyranone intermediate in situ. This intermediate then undergoes a domino reaction with cyclohexanone under basic conditions to yield the final tetrahydronaphthalene product.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presented in a clear, accessible format.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, particularly via the nucleophilic substitution of 1-bromo-1,2,3,4-tetrahydronaphthalene with a cyanide salt.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
A1: The most widely employed and direct laboratory-scale synthesis is the nucleophilic substitution of a 1-halo-1,2,3,4-tetrahydronaphthalene, such as 1-bromo-1,2,3,4-tetrahydronaphthalene, with an alkali metal cyanide, typically sodium or potassium cyanide. This SN2 reaction is favored due to its straightforward nature and relatively good yields.
Q2: Why is an ethanolic solvent preferred over an aqueous one?
A2: An ethanolic solvent is crucial to minimize the competing hydrolysis reaction.[1] Hydroxide ions, which are more abundant in aqueous solutions of cyanide salts, can act as competing nucleophiles, leading to the formation of 1-hydroxy-1,2,3,4-tetrahydronaphthalene (tetralol) as a significant byproduct.[1] Ethanol is a less polar solvent than water and does not favor the formation of hydroxide ions, thus promoting the desired cyanation reaction.
Q3: My reaction yield is consistently low. What are the potential causes?
A3: Low yields can stem from several factors:
-
Presence of water: As mentioned, water can lead to the formation of the alcohol byproduct. Ensure all glassware is thoroughly dried and use anhydrous ethanol.
-
Incomplete reaction: The reaction may require longer heating under reflux to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Substrate quality: The purity of the starting 1-bromo-1,2,3,4-tetrahydronaphthalene is critical. Impurities can interfere with the reaction.
-
Cyanide salt quality: The cyanide salt should be dry and of high purity.
-
Sub-optimal temperature: The reaction typically requires heating under reflux to proceed at a reasonable rate.
Q4: I am observing a significant amount of an impurity in my final product. What could it be?
A4: The most likely impurity is the alcohol byproduct, 1-hydroxy-1,2,3,4-tetrahydronaphthalene, formed due to the presence of water. Another possibility is unreacted starting material, 1-bromo-1,2,3,4-tetrahydronaphthalene. These can be identified by comparing the product mixture to standards of the starting material and the potential byproduct using TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Insufficient heating. | Ensure the reaction is heated to reflux in ethanol. |
| Poor quality of cyanide salt. | Use freshly opened or properly stored dry sodium or potassium cyanide. | |
| Deactivated starting material. | Check the purity of 1-bromo-1,2,3,4-tetrahydronaphthalene. | |
| Presence of a major byproduct | Water in the reaction mixture. | Use anhydrous ethanol and ensure all glassware is completely dry. |
| Reaction does not go to completion | Insufficient reaction time. | Monitor the reaction by TLC and extend the reflux time if necessary. |
| Inadequate stoichiometry. | Ensure a slight excess of the cyanide salt is used. | |
| Difficulty in product purification | Similar polarity of product and byproduct. | Use column chromatography with a carefully selected eluent system to separate the nitrile from the alcohol byproduct and starting material. |
Experimental Protocols
The following is a detailed protocol for the synthesis of this compound from 1-bromo-1,2,3,4-tetrahydronaphthalene.
Materials:
-
1-bromo-1,2,3,4-tetrahydronaphthalene
-
Sodium cyanide (or potassium cyanide)
-
Anhydrous ethanol
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromo-1,2,3,4-tetrahydronaphthalene and a 1.2 to 1.5 molar excess of sodium cyanide.
-
Solvent Addition: Add anhydrous ethanol to the flask to dissolve the reactants. The concentration of the starting material should typically be in the range of 0.5-1.0 M.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a hexane/ethyl acetate eluent system). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the ethanol using a rotary evaporator.
-
To the residue, add water and diethyl ether.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Safety Precautions:
-
Cyanide salts are highly toxic. Handle them with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Have a cyanide poisoning antidote kit readily available and be familiar with its use.
-
Quench any residual cyanide in the aqueous waste with an oxidizing agent like bleach before disposal, following institutional safety guidelines.
Data Presentation
Table 1: Reaction Parameters for Nucleophilic Substitution
| Parameter | Recommended Value |
| Reactant Ratio (Cyanide:Halide) | 1.2:1 to 1.5:1 |
| Solvent | Anhydrous Ethanol |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 4 - 8 hours |
| Typical Yield | 70 - 90% (after purification) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low-yield reactions.
References
Technical Support Center: Purification of 1-Cyanotetralin and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Cyanotetralin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 1-Cyanotetralin?
A1: The primary purification techniques for 1-Cyanotetralin and its solid derivatives are recrystallization and column chromatography.[1] For liquid derivatives or if the compound is an oil at room temperature, vacuum distillation is a suitable method due to the high boiling point of these compounds.[2]
Q2: How do I choose the best purification method for my compound?
A2: The choice depends on the physical state of your compound and the nature of the impurities.
-
Recrystallization: Ideal for solid compounds with moderate purity (e.g., >90%) where impurities have different solubility profiles than the target compound.[3][4]
-
Column Chromatography: Excellent for separating compounds with different polarities, purifying solids or oils, and for isolating the target compound from complex mixtures or isomers.[5][6]
-
Vacuum Distillation: Best suited for liquid compounds or low-melting solids that are thermally stable and have a significantly different boiling point from their impurities.[2]
Q3: What are the key physical properties of 1-Cyanotetralin to consider during purification?
A3: Key properties include:
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Melting Point: 48-50 °C[7]
-
Boiling Point: 309 °C (at atmospheric pressure)[7]
-
Appearance: Colorless to yellow oil or solid[7]
-
Solubility: Sparingly soluble in chloroform, slightly soluble in DMSO and ethyl acetate.[7]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not dissolve | Insufficient solvent or incorrect solvent choice. | Add more solvent in small increments to the boiling solution. If still insoluble, the chosen solvent is likely unsuitable. Perform new solubility tests.[8] |
| Oiling out instead of crystallizing | The boiling point of the solvent is higher than the melting point of the compound. The solution is cooling too rapidly. | Use a lower-boiling point solvent. Ensure a slow cooling rate by insulating the flask.[9] |
| No crystals form upon cooling | The solution is not supersaturated. The compound is too soluble in the cold solvent. | Try scratching the inside of the flask with a glass rod. Add a seed crystal of the pure compound. If crystals still do not form, evaporate some solvent to increase concentration and re-cool.[10] |
| Poor recovery / Low yield | Too much solvent was used. The compound is too soluble in the cold solvent. Crystals were filtered before crystallization was complete. | Use the minimum amount of boiling solvent required for dissolution.[8] Cool the solution in an ice bath to maximize precipitation. Ensure adequate time for crystallization. |
| Product is colored | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.[9] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots | Incorrect mobile phase (eluent) polarity. | Optimize the eluent system using Thin Layer Chromatography (TLC) first. For non-polar compounds like 1-cyanotetralin derivatives, start with a non-polar solvent (e.g., hexane) and gradually add a more polar solvent (e.g., ethyl acetate).[11] |
| Compound will not elute from the column | Eluent is not polar enough. Compound is irreversibly adsorbed to the stationary phase. | Gradually increase the polarity of the eluent. If the compound is still retained, a different stationary phase (e.g., alumina instead of silica) may be required.[12] |
| Cracked or channeled column bed | Improper packing of the stationary phase. The column ran dry. | Ensure the stationary phase is packed as a uniform slurry and never let the solvent level drop below the top of the stationary phase.[11] |
| Slow flow rate | Stationary phase particles are too fine. Column is clogged with particulates from the sample. | Apply positive pressure (flash chromatography). Ensure the sample is fully dissolved and filtered before loading if it contains solid impurities.[13] |
| Broad or tailing peaks | Column is overloaded with sample. Sample was not loaded in a concentrated band. | Reduce the amount of sample loaded onto the column.[12] Dissolve the sample in a minimal amount of solvent and load it carefully onto the top of the column. |
Experimental Protocols
Protocol 1: Recrystallization of 1-Cyanotetralin
-
Solvent Selection: Perform solubility tests with small amounts of crude 1-Cyanotetralin in various solvents (e.g., isopropanol, ethanol, hexane, ethyl acetate) to find a solvent in which the compound is soluble when hot but poorly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil with gentle swirling. Continue adding the minimum amount of boiling solvent until the solid is completely dissolved.[8]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[9]
-
Hot Filtration (if necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[3]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent. Determine the melting point and yield of the purified product.
Protocol 2: Flash Column Chromatography of 1-Cyanotetralin Derivatives
-
Eluent Selection: Using TLC, determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of the target compound from impurities (target Rf value of ~0.3).
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the side to ensure even packing. Add another layer of sand on top of the silica bed.
-
Never let the solvent level fall below the top of the sand.[11]
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of a volatile solvent (or the eluent itself).
-
Carefully add the concentrated sample solution to the top of the column.
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply pressure to the top of the column using a pump or inert gas to achieve a steady flow.
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure desired compound.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.
Visualized Workflows
General Purification Workflow
Caption: Decision tree for selecting a purification method.
Recrystallization Experimental Workflow
Caption: Step-by-step workflow for the recrystallization process.
Column Chromatography Experimental Workflow
Caption: Step-by-step workflow for flash column chromatography.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 4. mt.com [mt.com]
- 5. Column chromatography - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. 56536-96-0 CAS MSDS (1-Cyanotetraline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
Technical Support Center: Improving the Yield of 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile Reactions
Welcome to the technical support center for the synthesis of 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and effective strategy for synthesizing this compound involves a two-step process starting from 1-tetralone. The first step is the formation of a cyanohydrin intermediate, followed by its dehydration. A common and efficient method for the initial cyanohydrin formation is the addition of trimethylsilyl cyanide (TMSCN), often catalyzed by a Lewis acid such as zinc iodide (ZnI₂).
Q2: I am experiencing low yields in my reaction. What are the likely causes and how can I improve the outcome?
A2: Low yields can arise from several factors. Key areas to investigate include:
-
Moisture Contamination: Trimethylsilyl cyanide is highly sensitive to moisture, which can lead to its decomposition and the formation of hydrogen cyanide, reducing the efficiency of the reaction. Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Activity: The Lewis acid catalyst (e.g., ZnI₂) plays a crucial role. Ensure the catalyst is of high purity and anhydrous.
-
Reaction Temperature: The initial addition of TMSCN to 1-tetralone is typically carried out at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. Allowing the reaction to slowly warm to room temperature can then drive it to completion.
-
Incomplete Dehydration: The second step, converting the intermediate cyanohydrin to the final nitrile, requires effective dehydration. Incomplete removal of the hydroxyl or trimethylsiloxy group will result in a lower yield of the desired product.
Q3: What are the common side products I should be aware of?
A3: Potential side products can include the unreacted 1-tetralone, the stable cyanohydrin intermediate if the dehydration step is incomplete, and byproducts from the hydrolysis of TMSCN. In some cases, over-reduction of the starting ketone to 1-tetralol can occur if the wrong type of reducing conditions are inadvertently present.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) and gas chromatography (GC) are effective techniques for monitoring the reaction's progress. By comparing the reaction mixture to spots of the starting material (1-tetralone) and, if available, the product, you can determine the extent of the conversion.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient catalyst. 2. Poor quality or wet reagents (especially TMSCN). 3. Reaction temperature is too low. 4. Insufficient reaction time. | 1. Use a fresh, anhydrous Lewis acid catalyst (e.g., ZnI₂). 2. Use freshly opened or distilled TMSCN. Ensure all solvents are anhydrous. 3. After initial low-temperature addition, allow the reaction to gradually warm to room temperature. 4. Monitor the reaction by TLC or GC to determine the optimal reaction time. |
| Low Yield After Workup | 1. Decomposition of the product during workup. 2. Incomplete extraction of the product. 3. Reversion of the cyanohydrin intermediate to the starting material. | 1. Work up the reaction promptly after completion and keep the temperature low. 2. Use an appropriate extraction solvent (e.g., diethyl ether, dichloromethane) and perform multiple extractions. 3. Ensure the aqueous layer is slightly acidic during workup to stabilize the cyanohydrin before the dehydration step. |
| Formation of Multiple Side Products | 1. Reaction temperature is too high during TMSCN addition. 2. Presence of water leading to hydrolysis of TMSCN and other side reactions. | 1. Maintain a low temperature (e.g., 0 °C) during the addition of TMSCN. 2. Ensure all glassware is oven-dried and use anhydrous solvents and reagents under an inert atmosphere. |
| Difficulty in Product Purification | 1. Incomplete removal of solvent. 2. Co-elution with impurities during chromatography. | 1. Use a rotary evaporator to efficiently remove the bulk of the solvent before purification. 2. Optimize the solvent system for column chromatography to achieve better separation. |
Experimental Protocols
Key Experiment: Two-Step Synthesis of this compound from 1-Tetralone
This protocol is based on the widely used method of cyanohydrin formation followed by dehydration.
Step 1: Synthesis of 1-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carbonitrile Trimethylsilyl Ether
-
Materials:
-
1-Tetralone
-
Trimethylsilyl cyanide (TMSCN)
-
Zinc iodide (ZnI₂), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
-
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1-tetralone in anhydrous dichloromethane.
-
Add a catalytic amount of anhydrous zinc iodide to the solution and stir until it dissolves.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl cyanide (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1 hour) and then let it warm to room temperature, monitoring the reaction progress by TLC or GC until the starting material is consumed.
-
Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude trimethylsilyl ether of the cyanohydrin.
-
Step 2: Conversion to this compound
-
Materials:
-
Crude 1-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carbonitrile trimethylsilyl ether
-
Thionyl chloride (SOCl₂) or other dehydrating agent
-
Pyridine or other suitable base
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
-
Procedure:
-
Dissolve the crude trimethylsilyl ether from Step 1 in an anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the dehydrating agent (e.g., thionyl chloride in the presence of pyridine) to the reaction mixture.
-
Allow the reaction to proceed at low temperature and then warm to room temperature, monitoring by TLC or GC for the disappearance of the intermediate.
-
Once the reaction is complete, it is quenched with water or a saturated aqueous solution.
-
The product is extracted into an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is then purified, typically by column chromatography or distillation, to afford this compound.
-
Data Presentation
Table 1: Influence of Catalyst on the Cyanosilylation of Ketones
| Catalyst | Yield (%) | Reference |
| Zinc Iodide (ZnI₂) | High (General observation for ketones) | [1] |
| N-methylmorpholine N-oxide | >90 (for various ketones) | General procedure for ketones |
| Montmorillonite K10 | Excellent (for various ketones) | General procedure for ketones |
Visualizations
Experimental Workflow
References
Troubleshooting guide for the synthesis of ortho-aminocarbonitrile tetrahydronaphthalenes
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and professionals involved in the synthesis of ortho-aminocarbonitrile tetrahydronaphthalenes.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the one-pot synthesis of ortho-aminocarbonitrile tetrahydronaphthalenes?
A1: The most common approach is a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and a cyclic ketone like cyclohexanone, typically catalyzed by a base.[1][2]
Q2: What are some common catalysts used in this synthesis?
A2: A variety of catalysts can be employed to promote this reaction. Common examples include triethylamine (Et3N)[1][2], ascorbic acid[3], and ionic liquids such as butyl-3-methylimidazolium hexafluorophosphate[4]. Green catalysts like Water Extract of Pomegranate Ash (WEPA) have also been reported.[5]
Q3: What are the typical reaction times and yields I can expect?
A3: Reaction times and yields are highly dependent on the specific reactants, catalyst, and reaction conditions. However, many reported procedures achieve high to excellent yields (70-98%) in relatively short reaction times (10-70 minutes).[1][2][3]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a standard method for monitoring the progress of the reaction. A common mobile phase for this is a mixture of n-hexane and ethyl acetate.[3]
Q5: What is a typical work-up and purification procedure for the product?
A5: A simple work-up procedure often involves separating the precipitate from the reaction mixture by filtration and washing it with a solvent like ethanol. The product can then be purified by recrystallization from a suitable solvent, such as ethanol.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Suboptimal reaction temperature. | Optimize the reaction temperature. For triethylamine-catalyzed reactions, 70°C has been shown to be effective.[1][2] For ascorbic acid-catalyzed solvent-free reactions, 110°C is optimal.[3] |
| Inappropriate catalyst or catalyst loading. | Screen different catalysts (e.g., triethylamine, ascorbic acid). Optimize the amount of catalyst used; for instance, with triethylamine, 3 mmol has been found to be effective for a 1 mmol scale reaction.[6] | |
| Incorrect solvent. | The choice of solvent can significantly impact the reaction. Ethanol is a commonly used and effective solvent for triethylamine-catalyzed reactions.[1][2] Solvent-free conditions have also been shown to be highly effective, particularly with an ascorbic acid catalyst.[3] | |
| Poor quality of reagents. | Ensure that the benzaldehyde, malononitrile, and cyclohexanone are of high purity. Use freshly opened or properly stored reagents. | |
| Incomplete reaction. | Increase the reaction time and monitor the progress by TLC. | |
| Formation of Multiple Products/Impurities | Side reactions due to incorrect stoichiometry. | Ensure the correct molar ratios of the reactants. A common ratio is 1 mmol of aldehyde, 2 mmol of malononitrile, and 1 mmol of cyclohexanone.[1][2] |
| Decomposition of reactants or products at high temperatures. | If using high temperatures, consider if a lower temperature for a longer duration might provide a cleaner reaction profile. | |
| Difficulty in Product Isolation | Product is soluble in the reaction solvent. | If the product does not precipitate, concentrate the reaction mixture under reduced pressure.[1][2] |
| Oily or non-crystalline product. | Attempt purification by column chromatography. |
Experimental Protocols
General Procedure for Triethylamine-Catalyzed Synthesis
A mixture of the benzaldehyde (1 mmol), malononitrile (2 mmol), and cyclohexanone (1 mmol) is prepared in a round-bottom flask.[1][2] Triethylamine (0.3 mmol) and ethanol (3 mL) are added to the flask.[1][2] The mixture is then refluxed for the appropriate amount of time, with progress monitored by TLC.[1][2] After completion, the precipitate is separated by filtration and washed with ethanol. The resulting solid is then dried.[1][2]
General Procedure for Ascorbic Acid-Catalyzed Solvent-Free Synthesis
In a flask, combine the aldehyde (0.5 mmol), malononitrile (1 mmol), cyclohexanone (0.5 mmol), and ascorbic acid (0.5 mg).[3] The mixture is heated to 110 °C under solvent-free conditions.[3] The reaction is monitored by TLC.[3] Upon completion, the solid product is washed with ethanol and then purified by recrystallization from ethanol after the catalyst is removed.[3]
Data Summary
Optimization of Reaction Conditions (Triethylamine Catalyst)
| Entry | Catalyst (mmol) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 1 | EtOH | 70 | 15 | - |
| 2 | 3 | EtOH | 70 | 10 | 95 |
| 3 | 5 | EtOH | 70 | 10 | - |
| 4 | 3 | MeOH | 70 | 15 | - |
| 5 | 3 | CH3CN | 70 | 20 | - |
| 6 | 3 | CHCl3 | 70 | 25 | - |
| 7 | 3 | EtOH | 50 | 20 | - |
| 8 | 3 | EtOH | 60 | 15 | - |
| 9 | 3 | EtOH | 80 | 10 | - |
Data adapted from reference[6]. Note: Some yield values were not explicitly provided in the source text.
Optimization of Reaction Conditions (Ascorbic Acid Catalyst)
| Entry | Catalyst (g) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | - | - | 110 | 120 | 15 |
| 2 | 0.5 | Solvent-free | 80 | 90 | - |
| 3 | 0.5 | Solvent-free | 90 | 80 | - |
| 4 | 0.5 | Solvent-free | 100 | 75 | - |
| 5 | 0.5 | Solvent-free | 110 | 70 | 98 |
| 6 | 0.5 | Water | 110 | 100 | - |
| 7 | 0.5 | Ethanol | 110 | 90 | - |
| 8 | 0.5 | Acetonitrile | 110 | 85 | - |
| 9 | 0.5 | Dichloromethane | 110 | 80 | - |
Data adapted from reference[3]. Note: Some yield values were not explicitly provided in the source text.
Visualizations
Caption: General experimental workflow for the synthesis of ortho-aminocarbonitrile tetrahydronaphthalenes.
Caption: Troubleshooting flowchart for low product yield in the synthesis.
Caption: Simplified reaction mechanism for the three-component synthesis.
References
- 1. A Novel One-Pot Three-Component Approach to Orthoaminocarbonitrile Tetrahydronaphthalenes Using Triethylamine (Et_3N) as a Highly Efficient and Homogeneous Catalyst Under Mild Conditions and Investigating Its Anti-cancer Properties Through Molecular Docking Studies and Calculations - Article (Preprint v1) by Abdulhamid Dehghani et al. | Qeios [qeios.com]
- 2. A Novel One-Pot Three-Component Approach to Orthoaminocarbonitrile Tetrahydronaphthalenes Using Triethylamine (Et3N) as a Highly Efficient and Homogeneous Catalyst under Mild Conditions and Investigating its Anti-Cancer Properties through Molecular Docking Studies and Calculations - Article (Preprint v2) by Abdulhamid Dehghani et al. | Qeios [qeios.com]
- 3. orgchemres.org [orgchemres.org]
- 4. researchgate.net [researchgate.net]
- 5. Green synthesis and DFT study of orthoaminocarbonitrile methyl tetrahydronaphthalene using WEPA: water extract of pomegranate ash as a sustainable catalyst | Semantic Scholar [semanticscholar.org]
- 6. qeios-uploads.s3.eu-west-1.amazonaws.com [qeios-uploads.s3.eu-west-1.amazonaws.com]
Technical Support Center: Catalyst Selection for Efficient Synthesis of Tetralin Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetralin derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of tetralin derivatives, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my tetralin derivative consistently low?
Answer:
Low yields in the synthesis of tetralin derivatives can be attributed to several factors, ranging from suboptimal reaction conditions to catalyst deactivation. Here are some potential causes and solutions:
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion.[1] Conversely, excessively high temperatures can promote the formation of by-products or lead to decomposition.[1] For instance, in the hydrogenation of naphthalene, higher temperatures can cause the further hydrogenation of tetralin to decalin.[2] It is crucial to carefully control and optimize the reaction temperature for your specific system.[1]
-
Incorrect Pressure: Total pressure can significantly improve catalytic activity.[3] For the hydrogenation of naphthalene to tetralin, pressures in the range of 4–6 MPa are typical with platinum-containing catalysts.[2] Insufficient hydrogen pressure can lead to incomplete hydrogenation.
-
Inappropriate Catalyst Choice: The choice of catalyst is paramount for a successful synthesis. Different catalysts exhibit varying activities and selectivities. For example, while nickel catalysts are traditionally used, platinum and palladium catalysts are also common.[4] The support material, such as alumina or zeolites, also plays a crucial role in the catalyst's performance.[3][5]
-
Catalyst Deactivation: The catalyst may lose its activity over time due to coking, poisoning by impurities in the feedstock, or sintering of the metal particles at high temperatures. Ensuring the purity of reactants and optimizing reaction conditions can help mitigate catalyst deactivation.
-
Poorly Dispersed Metal Particles: The dispersion of the active metal on the support material affects the number of available active sites. A catalyst with well-dispersed metal particles will generally exhibit higher activity.[6]
Question 2: I'm observing significant over-hydrogenation to decalin. How can I improve selectivity for tetralin?
Answer:
Achieving high selectivity for tetralin while minimizing the formation of decalin is a common challenge. The hydrogenation of naphthalene to tetralin is the desired first step, but tetralin can be further hydrogenated to cis- and trans-decalin.[2] Here's how you can improve selectivity:
-
Catalyst Selection: The choice of catalyst greatly influences selectivity.
-
Ni-Mo based catalysts have shown high selectivity for tetralin. For example, a Ni-Mo/so-ge Al2O3 (900) catalyst achieved 99.43% tetralin selectivity with 99.56% naphthalene conversion.[5][7]
-
Platinum-based catalysts can also be highly selective under optimized conditions. A study using polymer-stabilized platinum nanoparticles in supercritical hexane demonstrated close to 100% selectivity to tetralin at almost full conversion.[2][8]
-
Palladium catalysts , especially at higher concentrations (e.g., Pd5%/Al2O3), can favor the hydrogenation of tetralin to decalin over the hydrogenation of naphthalene to tetralin.[9]
-
-
Reaction Conditions:
-
Temperature: Higher temperatures tend to favor the formation of decalin.[2] Operating at a lower, optimized temperature can enhance selectivity for tetralin. For instance, with platinum catalysts, temperatures in the range of 200–300 °C are typical for producing tetralin.[2]
-
Pressure: While pressure is necessary for the reaction, excessively high hydrogen pressure might promote further hydrogenation to decalin.
-
-
Adsorption Site Competition: The competition for catalytic adsorption sites between tetralin and decalin can inhibit the cis-to-trans isomerization of decalin, which is a subsequent reaction.[9][10] This competition is influenced by the choice of catalyst.[10][11]
Question 3: My reaction is sluggish or incomplete. What are the possible causes?
Answer:
A slow or incomplete reaction can be frustrating. Here are some common culprits:
-
Insufficient Catalyst Activity: The chosen catalyst may not be active enough under your reaction conditions. Consider screening different catalysts or optimizing the preparation of your current catalyst to ensure high activity. The amount of Brønsted acid sites on zeolite catalysts, for example, can increase tetralin conversion.[3]
-
Mass Transfer Limitations: In heterogeneous catalysis, the diffusion of reactants to the catalyst surface can be a rate-limiting step. Using supercritical fluids like hexane as a solvent can improve mass transfer due to higher diffusivity and lower viscosity, leading to an increased production rate.[2][8]
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Catalyst Poisoning: Impurities in your starting materials or solvent can poison the catalyst, reducing its activity. Ensure high purity of all components.
-
Inadequate Mixing: In a batch reactor, insufficient stirring can lead to poor contact between the reactants and the catalyst, resulting in a slower reaction rate.
Question 4: I'm having difficulty separating my tetralin derivative from byproducts. What can I do?
Answer:
Separation of the desired product from a complex reaction mixture can be challenging. Here are some strategies:
-
Optimize for Selectivity: The best approach is to minimize the formation of byproducts in the first place by optimizing the catalyst and reaction conditions for high selectivity.
-
Chromatography: Column chromatography is a common laboratory technique for separating compounds with different polarities. The choice of stationary and mobile phases will depend on the specific properties of your tetralin derivative and the byproducts.
-
Distillation: If the boiling points of your product and byproducts are sufficiently different, distillation can be an effective separation method. However, removing high-boiling solvents like tetralin can be difficult and may require vacuum distillation.[12]
-
Crystallization: If your tetralin derivative is a solid, recrystallization from a suitable solvent can be a powerful purification technique.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for tetralin synthesis?
A1: The most common catalysts for the synthesis of tetralin, typically through the hydrogenation of naphthalene, are based on transition metals. These include:
-
Nickel catalysts: Traditionally used for this process.[4] A Ni/S950 catalyst has shown complete conversion of naphthalene with a high tetralin yield under mild conditions.[6]
-
Platinum catalysts: Often supported on materials like alumina or polymers, they can offer high activity and selectivity.[2][13]
-
Palladium catalysts: Also widely used, though their selectivity can be sensitive to reaction conditions and catalyst formulation.[10][11]
-
Bimetallic catalysts: Such as Ni-Mo supported on alumina, have demonstrated excellent performance with high conversion and selectivity to tetralin.[5][7]
Q2: What are the typical reaction conditions for tetralin synthesis?
A2: Typical reaction conditions for the catalytic hydrogenation of naphthalene to tetralin are:
-
Temperature: Generally in the range of 200–300 °C for platinum-containing catalysts.[2] For Ni-Mo catalysts, reactions have been run at temperatures up to 300°C.[5]
-
Pressure: Hydrogen pressure is usually in the range of 2-8 MPa.[2][6]
-
Solvent: The reaction can be carried out in the vapor phase or in a liquid solvent.[10][11] Supercritical hexane has been used as a "green" solvent to improve mass transfer.[2][8]
Q3: What is the role of the support material in the catalyst?
A3: The support material plays a critical role in the overall performance of a heterogeneous catalyst. Its functions include:
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Dispersion of the active metal: A high surface area support allows for better dispersion of the metal nanoparticles, increasing the number of active sites.[6]
-
Stability: The support provides mechanical and thermal stability to the metal particles, preventing them from aggregating (sintering) at high reaction temperatures.
-
Acidity: The acidity of the support can influence the reaction mechanism and selectivity. For example, in the conversion of tetralin over zeolites, the Brønsted acid sites are crucial for the ring-opening reaction.[3]
-
Porosity: The pore size and volume of the support affect the diffusion of reactants and products to and from the active sites.[7]
Q4: Are there any green chemistry approaches for tetralin synthesis?
A4: Yes, there are efforts to develop more environmentally friendly methods for tetralin synthesis. One promising approach is the use of supercritical fluids, such as supercritical hexane, as the reaction medium.[2][8] This offers several advantages over traditional organic solvents, including:
-
Enhanced mass transfer: Higher diffusivity and lower viscosity lead to faster reaction rates.[2][8]
-
Easy separation: The solvent can be easily separated from the products by depressurization.[2][8]
-
Reduced environmental impact: Hexane is less toxic than many other organic solvents.
Data Presentation
Table 1: Comparison of Catalysts for Naphthalene Hydrogenation to Tetralin
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Naphthalene Conversion (%) | Tetralin Selectivity (%) | Tetralin Yield (%) | Reference |
| Ni/S950 | Macroporous polymer | 200 | 2 | 100 | - | 95.6 | [6] |
| Pt/HAP | Hyper-cross-linked aromatic polymer | 250 | 6 | ~100 | ~100 | - | [2][8] |
| Ni-Mo/so-ge Al₂O₃ (900) | Sol-gel Al₂O₃ | 300 | 4 | 99.56 | 99.43 | 98.99 | [5][7] |
| Ni-Mo/commercial Al₂O₃ | Commercial Al₂O₃ | 300 | 4 | 95.44 | 95.65 | 91.29 | [5] |
| Pd₂%/Al₂O₃ | Al₂O₃ | - | - | - | - | - | [9] |
| NiMo/Al₂O₃ | Al₂O₃ | - | - | Low | Low | - | [9] |
Experimental Protocols
Protocol 1: Synthesis of Tetralin via Naphthalene Hydrogenation using Pt/HAP Catalyst in Supercritical Hexane
This protocol is based on the work described by Likholobov et al.[2][8]
1. Catalyst Preparation:
- A Pt-HAP catalyst containing 1.0 wt.% of Pt is synthesized via wet-impregnation.[2]
- Pretreated, dried, and crushed granules of hyper-cross-linked aromatic polymer (HAP) are impregnated with a THF solution of H₂PtCl₆*6H₂O.[2]
- The impregnated HAP is dried, washed with distilled water until a neutral pH is achieved, and then dried again at 70 °C to a constant weight.[2]
- Prior to the reaction, the catalyst is reduced in a hydrogen flow for 3 hours at 300 °C.[2]
2. Hydrogenation Reaction:
- The synthesis is carried out in a batch reactor.[8]
- In a typical experiment, 1.5 g of naphthalene, 0.1 g of the Pt/HAP catalyst, and 40 mL of hexane are loaded into the reactor.[8]
- The reactor is pressurized with hydrogen to the desired overall pressure (e.g., 6 MPa) and heated to the reaction temperature (e.g., 250 °C), which is above the critical temperature and pressure of hexane to ensure supercritical conditions.[2]
- The reaction mixture is stirred for the desired reaction time.
- After the reaction, the reactor is cooled, and the products are analyzed by gas chromatography.
Protocol 2: Synthesis of Tetralin using Ni-Mo/Al₂O₃ Catalyst
This protocol is based on the work of Zhang et al.[5][7]
1. Catalyst Preparation:
- Al₂O₃ supports are synthesized via a sol-gel method.
- The 4%NiO-20%MoO₃/Al₂O₃ catalysts are prepared by incipient wetness impregnation of the Al₂O₃ support with an aqueous solution of ammonium molybdate and nickel nitrate.
- The impregnated support is dried and then calcined at a specific temperature (e.g., 900 °C).
2. Hydrogenation Reaction:
- The catalytic performance is evaluated in a fixed-bed reactor.
- The catalyst is loaded into the reactor and pre-sulfided.
- A solution of naphthalene in a suitable solvent is fed into the reactor along with hydrogen gas.
- The reaction is carried out at a specific temperature (e.g., 300 °C) and pressure (e.g., 4 MPa).
- The liquid products are collected and analyzed by gas chromatography to determine the conversion of naphthalene and the selectivity to tetralin.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of tetralin derivatives.
Caption: Reaction pathway for naphthalene hydrogenation.
Caption: Decision logic for catalyst selection in tetralin synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles | MDPI [mdpi.com]
- 3. Mechanism of tetralin conversion on zeolites for the production of benzene derivatives - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Tetralin - Wikipedia [en.wikipedia.org]
- 5. scielo.br [scielo.br]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ou.edu [ou.edu]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Tetralin - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Synthesis of 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 1,2,3,4-tetrahydronaphthalene-1-carbonitrile, with a particular focus on the impact of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common and direct method for synthesizing this compound is through a reaction analogous to the Strecker synthesis. This involves the one-pot reaction of 1-tetralone with a cyanide source (e.g., sodium cyanide or potassium cyanide) and an amine (typically ammonia or an ammonium salt like ammonium chloride). The reaction proceeds via the formation of an intermediate α-aminonitrile.
Q2: How does the choice of solvent affect the reaction yield and time?
A2: Solvent selection is a critical parameter that can significantly influence the yield and reaction time. Polar aprotic solvents can facilitate the dissolution of reactants, while protic solvents may participate in the reaction or affect the stability of intermediates. In some cases, solvent-free conditions have been shown to provide excellent yields and short reaction times, offering a "green" chemistry alternative.[1]
Q3: What are the advantages of a solvent-free approach?
A3: A solvent-free approach offers several benefits, including reduced environmental impact, lower costs, and often simpler work-up procedures.[1] For the synthesis of related tetrahydronaphthalene derivatives, solvent-free conditions have been reported to enhance reaction productivity, shorten reaction times, and minimize hazardous byproducts.[1]
Q4: Can other cyanating agents be used instead of alkali metal cyanides?
A4: Yes, various cyanating agents can be employed. However, for the Strecker-type synthesis of α-aminonitriles, alkali metal cyanides like NaCN and KCN are commonly used due to their reactivity and availability. The choice of cyanating agent may require optimization of the reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of the imine intermediate. 2. Low reactivity of the cyanating agent. 3. Unfavorable solvent polarity. 4. Reaction temperature is too low. | 1. Ensure anhydrous conditions if using a non-aqueous solvent to favor imine formation. Consider the addition of a dehydrating agent. 2. Check the quality and solubility of the cyanide source. 3. Experiment with different solvents (see Table 1 for a comparison). Aprotic solvents may be more suitable. 4. Gradually increase the reaction temperature and monitor the progress by TLC. |
| Formation of Side Products | 1. Hydrolysis of the nitrile group to a carboxylic acid. 2. Formation of an enamine from 1-tetralone. 3. Polymerization of the starting material or product. | 1. Use anhydrous conditions and a non-aqueous work-up if the nitrile is sensitive to hydrolysis. 2. This can be favored in the absence of a cyanide source. Ensure the cyanide is added in a timely manner after the imine formation is initiated. 3. Control the reaction temperature and concentration of reactants. |
| Difficult Product Isolation/Purification | 1. Product is soluble in the aqueous phase during work-up. 2. Co-elution of impurities during column chromatography. | 1. Extract the aqueous phase with a suitable organic solvent multiple times. Adjust the pH of the aqueous layer to suppress the ionization of the product if applicable. 2. Optimize the solvent system for chromatography. Consider a different stationary phase or purification technique like distillation. |
| Reaction Stalls | 1. Deactivation of the catalyst (if used). 2. Equilibrium is not driven towards the product. | 1. Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. 2. If water is a byproduct, its removal can help drive the reaction forward. This is an advantage of some solvent choices or solvent-free conditions. |
Data Presentation: Solvent Effects on a Related Synthesis
The following table summarizes the effect of different solvents on the yield and reaction time for the synthesis of ortho-aminocarbonitrile tetrahydronaphthalene derivatives, which can provide insights into solvent selection for the synthesis of this compound.
Table 1: Comparison of Solvent Effects on the Synthesis of Tetrahydronaphthalene Derivatives
| Solvent | Reaction Time (min) | Yield (%) | Reference |
| Solvent-free | 35 | 98 | [1] |
| Water | 120 | 75 | [1] |
| Ethanol | 90 | 85 | [1] |
| Acetonitrile | 100 | 82 | [1] |
| Dichloromethane | 150 | 70 | [1] |
Data is for the synthesis of ortho-aminocarbonitrile tetrahydronaphthalene derivatives and is presented as a guideline.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound from 1-tetralone based on the principles of the Strecker synthesis.
Protocol 1: Synthesis in a Protic Solvent (Ethanol)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-tetralone (1.0 eq) and ammonium chloride (1.2 eq) in absolute ethanol.
-
Addition of Cyanide: To the stirred solution, add potassium cyanide (1.2 eq) portion-wise at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Protocol 2: Solvent-Free Synthesis
-
Reactant Mixture: In a flask, thoroughly mix 1-tetralone (1.0 eq), ammonium acetate (1.1 eq), and sodium cyanide (1.1 eq).
-
Reaction: Heat the mixture in an oil bath at a pre-determined optimal temperature (e.g., 110°C, optimization may be required) with stirring. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent. Purify the residue by column chromatography or distillation under reduced pressure.
Visualizations
Diagram 1: General Reaction Workflow
Caption: Experimental workflow for the synthesis.
Diagram 2: Logical Troubleshooting Flow
Caption: Troubleshooting logic for low yield.
References
Technical Support Center: Workup Procedures for Reactions Involving 1-Cyanotetralin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical reactions with 1-Cyanotetralin. The following information is designed to address common issues encountered during the workup and purification of products derived from 1-Cyanotetralin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions related to the workup of reactions involving 1-Cyanotetralin, such as reductions, hydrolysis, and alkylation.
Q1: I'm performing a lithium aluminum hydride (LiAlH₄) reduction of 1-Cyanotetralin to synthesize 1-(aminomethyl)-1,2,3,4-tetrahydronaphthalene. During the aqueous workup, I'm getting a persistent emulsion and a gelatinous precipitate. How can I resolve this?
A1: This is a very common issue in LiAlH₄ reductions due to the formation of aluminum salts. Here are a few effective workup procedures to overcome this:
-
Fieser Workup: This is a widely used method to break down the aluminum complexes into a granular precipitate that is easy to filter.[1] For a reaction using 'x' grams of LiAlH₄, the following sequential addition of reagents at 0°C is recommended:
-
Slowly add 'x' mL of water.
-
Slowly add 'x' mL of 15% aqueous sodium hydroxide.
-
Slowly add '3x' mL of water. After the additions, the mixture should be stirred at room temperature for at least 15 minutes. The resulting granular solid can then be removed by filtration.
-
-
Rochelle's Salt (Sodium Potassium Tartrate) Method: An alternative is to quench the reaction with a saturated aqueous solution of Rochelle's salt. The tartrate ions chelate the aluminum salts, preventing the formation of emulsions and gelatinous precipitates. After quenching, the organic layer can be easily separated.
-
Glauber's Salt (Na₂SO₄·10H₂O) Method: Adding Glauber's salt to the cold reaction mixture until hydrogen evolution ceases can also effectively break down the aluminum complexes.[1]
Troubleshooting Table for LiAlH₄ Reduction Workup
| Issue | Possible Cause | Recommended Solution |
| Persistent Emulsion | Formation of colloidal aluminum salts. | Use the Fieser workup, Rochelle's salt method, or Glauber's salt method.[1] |
| Gelatinous Precipitate | Incomplete hydrolysis of aluminum complexes. | Ensure vigorous stirring during the Fieser workup and allow sufficient time for the precipitate to become granular. |
| Low Product Yield | Product loss in the aqueous layer or during filtration. | Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) after the initial separation. Wash the filtered aluminum salts with the organic solvent to recover any adsorbed product. |
Q2: I am hydrolyzing 1-Cyanotetralin to 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. How do I effectively isolate the carboxylic acid product from the reaction mixture?
A2: The isolation of the carboxylic acid product depends on whether you are performing an acidic or basic hydrolysis.
-
For Basic Hydrolysis (e.g., using NaOH or KOH):
-
After the reaction is complete, the carboxylate salt is dissolved in the aqueous basic solution.
-
To isolate the product, first wash the aqueous solution with a water-immiscible organic solvent (like diethyl ether or dichloromethane) to remove any unreacted starting material or non-acidic byproducts.
-
Cool the aqueous layer in an ice bath and acidify it with a strong acid (e.g., concentrated HCl) to a pH of approximately 2. This will precipitate the carboxylic acid.
-
The precipitated carboxylic acid can then be collected by vacuum filtration. If the carboxylic acid is soluble in the aqueous solution, it will need to be extracted with an organic solvent.
-
-
For Acidic Hydrolysis (e.g., using H₂SO₄ or HCl):
-
After the reaction, the carboxylic acid is in an acidic aqueous solution.
-
Extract the aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic extracts and wash them with brine to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude carboxylic acid.
-
Troubleshooting Table for Hydrolysis Workup
| Issue | Possible Cause | Recommended Solution |
| Oily Product Instead of Solid | The carboxylic acid may have a low melting point or be impure. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purification by column chromatography may be necessary. |
| Low Yield of Precipitated Acid | The carboxylic acid may have some solubility in the acidic aqueous solution. | After filtration, extract the filtrate with an organic solvent to recover the dissolved product. |
| Incomplete Extraction | Insufficient volume or number of extractions. | Perform multiple extractions with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume. |
Q3: I am attempting to perform an α-alkylation of 1-Cyanotetralin using a strong base like LDA or NaH and an alkyl halide. What is the appropriate workup procedure to isolate the alkylated product?
A3: The workup for an α-alkylation reaction typically involves quenching the strong base and then extracting the product.
-
Quenching: The reaction should be carefully quenched at low temperature (typically 0°C or below) by the slow addition of a proton source. Saturated aqueous ammonium chloride (NH₄Cl) solution is a common and effective quenching agent.
-
Extraction: After quenching, allow the mixture to warm to room temperature. Add water to dissolve the inorganic salts and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Washing: Combine the organic extracts and wash them sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purification: The crude product will likely contain unreacted starting material and potentially di-alkylated byproducts. Purification by flash column chromatography is usually required to obtain the pure mono-alkylated product.
Experimental Protocols
Protocol 1: Reduction of 1-Cyanotetralin to 1-(aminomethyl)-1,2,3,4-tetrahydronaphthalene
Materials:
-
1-Cyanotetralin
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
15% aqueous sodium hydroxide (NaOH)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether.
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve 1-Cyanotetralin (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the flask back to 0°C.
-
Workup (Fieser Method): Cautiously and sequentially add the following dropwise with vigorous stirring:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
Remove the ice bath and stir the mixture at room temperature for 30 minutes, or until a white granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with two additional portions of diethyl ether.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(aminomethyl)-1,2,3,4-tetrahydronaphthalene. Further purification can be achieved by distillation or conversion to a hydrochloride salt.
Protocol 2: Basic Hydrolysis of 1-Cyanotetralin to 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Materials:
-
1-Cyanotetralin
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethylene glycol or a high-boiling alcohol
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Separatory funnel
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
pH paper
Procedure:
-
In a round-bottom flask, dissolve 1-Cyanotetralin (1 equivalent) in ethylene glycol.
-
Add a solution of NaOH (3-4 equivalents) in water.
-
Heat the mixture to reflux (typically 120-150°C) for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into a beaker containing water.
-
Workup:
-
Transfer the aqueous solution to a separatory funnel and wash with diethyl ether to remove any non-acidic impurities. Discard the organic layer.
-
Cool the aqueous layer in an ice bath.
-
Slowly add concentrated HCl with stirring until the pH is ~2 (check with pH paper). A precipitate should form.
-
If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry.
-
If no precipitate forms or if it is oily, extract the acidified aqueous solution with three portions of diethyl ether.
-
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. The product can be further purified by recrystallization.[2][3][4]
Visualizations
Caption: Workflow for the reduction of 1-Cyanotetralin.
Caption: Key steps in the basic hydrolysis of 1-Cyanotetralin.
References
- 1. Workup [chem.rochester.edu]
- 2. 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid | 1914-65-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid | 1914-65-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. scbt.com [scbt.com]
Technical Support Center: Overcoming Challenges in the Scale-up of 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for overcoming challenges encountered during the synthesis and scale-up of 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile. This valuable intermediate, also known as 1-Cyanotetralin, is utilized in the synthesis of various pharmaceutical compounds, including aldose reductase inhibitors and baclofen analogs.[1] This guide offers troubleshooting advice in a question-and-answer format, detailed experimental protocols, and data to facilitate a smooth transition from laboratory-scale experiments to larger-scale production.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when scaling up the process.
Issue 1: Low Yield of this compound
-
Question: We are experiencing a significantly lower than expected yield of this compound. What are the potential causes and how can we optimize the reaction?
-
Answer: Low yields can stem from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.
-
Reagent Quality: Ensure all reagents, especially the cyanide source (e.g., KCN, NaCN) and α-tetralone, are of high purity and anhydrous. Moisture can lead to unwanted side reactions, such as the hydrolysis of the nitrile group.
-
Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter. For the formation of the cyanohydrin intermediate from α-tetralone, lower temperatures are generally favored to minimize side reactions. However, the subsequent dehydration to the nitrile may require higher temperatures. Careful optimization of the temperature profile for each step is essential.
-
pH Control: In reactions like the Strecker synthesis, which can be an alternative route, pH control is vital. For instance, sodium cyanoborohydride is more effective at a slightly acidic pH, which favors imine formation and stability.[2]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Incomplete reactions will naturally lead to lower yields.
-
-
Choice of Cyanide Source: While hydrogen cyanide (HCN) can be used, it is highly toxic and difficult to handle.[3] Safer alternatives like potassium cyanide (KCN) or sodium cyanide (NaCN) are often preferred, especially for larger scale operations.[4] However, their lower solubility in organic solvents might necessitate the use of phase-transfer catalysts or aqueous/biphasic conditions.[4]
-
Side Reactions: The formation of byproducts is a common cause of low yields. For instance, the cyanohydrin intermediate can be unstable and may revert to the starting ketone. Dehydration of the cyanohydrin to form the desired nitrile needs to be efficient. Inadequate dehydration can lead to a mixture of products.
-
Issue 2: Formation of Impurities and Byproducts
-
Question: Our final product is contaminated with significant impurities. What are the likely side reactions, and how can we minimize them?
-
Answer: Impurity formation is a common challenge, especially during scale-up where localized concentration and temperature gradients can occur.
-
Common Impurities:
-
Unreacted α-Tetralone: Incomplete reaction is a primary source of this impurity. Optimizing reaction time, temperature, and stoichiometry can help.
-
1-Tetralone Cyanohydrin: Incomplete dehydration of the cyanohydrin intermediate will result in its presence in the final product. Ensure the dehydration conditions (e.g., using a dehydrating agent or azeotropic removal of water) are effective.
-
Over-alkylation Products: In alternative routes like the Strecker synthesis, the product amine can sometimes react with the starting materials, leading to over-alkylated byproducts.[2] Using a controlled stoichiometry of the amine source can mitigate this.[2]
-
Polymerization Products: Under harsh acidic or basic conditions, α,β-unsaturated nitriles can be prone to polymerization. Careful control of pH and temperature is crucial.
-
-
Minimization Strategies:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents and intermediates.
-
Controlled Addition of Reagents: Slow, controlled addition of reagents, particularly the cyanide source, can help manage exothermic reactions and prevent localized high concentrations that may lead to side reactions.
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Purification Methods: Effective purification techniques are essential to remove impurities. Distillation, crystallization, and chromatography are common methods.[2][5][6] For this compound, which is often a liquid, vacuum distillation is a suitable purification method. Column chromatography can also be employed for smaller scales or for separating isomers with similar boiling points.[5][6]
-
-
Issue 3: Challenges in Scaling Up the Reaction
-
Question: We have a successful lab-scale protocol, but we are facing issues with reproducibility and safety during scale-up. What are the key considerations for a successful scale-up?
-
Answer: Scaling up a chemical synthesis is not merely about increasing the quantities of reagents. Several factors that are negligible at a lab scale become critical at a larger scale.
-
Heat Transfer: Exothermic reactions can lead to a rapid increase in temperature in large reactors, which have a lower surface-area-to-volume ratio compared to lab glassware. This can result in runaway reactions and the formation of degradation products. Ensure the reactor has adequate cooling capacity and consider a semi-batch process where one of the reagents is added portion-wise to control the reaction rate and temperature.
-
Mass Transfer and Mixing: Inefficient mixing in a large reactor can lead to localized "hot spots" and concentration gradients, resulting in inconsistent product quality and the formation of byproducts. The type of stirrer and the stirring speed need to be carefully selected and optimized for the larger volume.
-
Safety Considerations: The use of highly toxic reagents like cyanides requires stringent safety protocols, especially at a larger scale. Ensure adequate ventilation, personal protective equipment, and emergency procedures are in place. Generating HCN in situ from cyanide salts and acid should be done with extreme caution in a well-ventilated fume hood or a closed system.[3]
-
Process Analytical Technology (PAT): Implementing PAT tools to monitor critical process parameters (e.g., temperature, pressure, pH, concentration) in real-time can provide better process understanding and control, leading to improved consistency and safety during scale-up.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a common starting material for the synthesis of this compound?
-
A1: A common and commercially available starting material is α-tetralone (3,4-dihydro-1(2H)-naphthalenone).
-
-
Q2: What are the typical reaction pathways to synthesize this compound from α-tetralone?
-
A2: A primary method involves the formation of a cyanohydrin by reacting α-tetralone with a cyanide source, followed by dehydration to yield the α,β-unsaturated nitrile. Another potential route is a variation of the Strecker synthesis, which would involve the formation of an imine from α-tetralone, followed by the addition of cyanide to form an α-amino nitrile, which would then need to be further modified.
-
-
Q3: What are the key safety precautions when working with cyanides?
-
A3: Hydrogen cyanide and cyanide salts are highly toxic.[3] All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment, including gloves, safety goggles, and a lab coat, is mandatory. An emergency cyanide poisoning antidote kit should be readily available, and personnel should be trained in its use.
-
-
Q4: How can the purity of this compound be assessed?
-
A4: The purity can be determined using analytical techniques such as Gas Chromatography (GC), as indicated by commercial suppliers who often specify a purity of >95.0% (GC).[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be used to confirm the structure of the final product.
-
-
Q5: What are the common methods for purifying the final product?
-
A5: For this compound, which is typically a liquid, vacuum distillation is a common purification method for larger quantities.[5] For smaller scales or to separate closely related impurities, column chromatography can be effective.[5][6] Crystallization is another option if the product is a solid or can be derivatized to a crystalline solid.[2][5][6]
-
Data Presentation
Table 1: Comparison of Catalysts for a Related Tetrahydronaphthalene Synthesis
The following data is for the synthesis of ortho-aminocarbonitrile tetrahydronaphthalene derivatives, providing insights into catalyst efficiency which can be relevant for optimizing the synthesis of this compound.
| Entry | Catalyst | Time (min) | Yield (%) |
| 1 | No Catalyst | - | 15 |
| 2 | Ascorbic Acid (0.5 g) | 35 | 98 |
Data adapted from a study on the synthesis of ortho-aminocarbonitrile tetrahydronaphthalene derivatives.[5]
Experimental Protocols
Protocol 1: Synthesis of α-Tetralone (Precursor)
This protocol describes a general procedure for the synthesis of α-tetralone via intramolecular Friedel-Crafts acylation of γ-phenylbutyric acid.
-
Acid Chloride Formation: In a round-bottomed flask equipped with a reflux condenser and a gas trap, place γ-phenylbutyric acid (0.2 mole) and thionyl chloride (0.27 mole).[4]
-
Gently heat the mixture on a steam bath until the acid melts and the reaction proceeds.[4]
-
After the evolution of hydrogen chloride ceases (approximately 25-30 minutes), warm the mixture for an additional 10 minutes.[4]
-
Remove the excess thionyl chloride under reduced pressure.[4]
-
Cyclization: Cool the resulting acid chloride and dissolve it in carbon disulfide.[4]
-
Cool the solution in an ice bath and add aluminum chloride (0.23 mole) in one portion.[4]
-
After the initial vigorous reaction subsides, warm the mixture to boiling on a steam bath for 10 minutes.[4]
-
Work-up: Cool the reaction mixture to 0°C and decompose the aluminum chloride complex by carefully adding ice, followed by concentrated hydrochloric acid.[4]
-
Steam distill the mixture. The carbon disulfide will distill first, followed by the α-tetralone.[4]
-
Purification: Separate the oily product and extract the aqueous layer with benzene. Combine the organic layers, remove the solvent, and distill the residue under reduced pressure to obtain pure α-tetralone.[4]
Protocol 2: General Procedure for Cyanohydrin Formation
This is a generalized protocol for the formation of a cyanohydrin from a ketone, which is the first step in one synthetic route to this compound.
-
Reaction Setup: In a well-ventilated fume hood, dissolve the ketone (e.g., α-tetralone) in a suitable solvent.
-
Cyanide Addition: Add a solution of sodium or potassium cyanide. To generate HCN in situ, a strong acid can be slowly added to the mixture of the carbonyl compound and the cyanide salt.[3] This should be done with extreme caution.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (often cooled in an ice bath) and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, carefully quench the reaction mixture, typically with an acidic solution to neutralize any remaining cyanide. Extract the product with an organic solvent.
-
Purification: The crude cyanohydrin can then be carried on to the next step (dehydration) or purified if necessary.
Visualizations
DOT Script for General Synthesis and Troubleshooting Workflow
Caption: A workflow for the synthesis and troubleshooting of this compound production.
DOT Script for Key Reaction Pathway
Caption: Key reaction pathway for the synthesis of this compound from α-tetralone.
References
- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. byjus.com [byjus.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound | 56536-96-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Synthesis of 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent laboratory-scale synthesis involves the treatment of α-tetralone with a cyanide source, typically via a cyanohydrin intermediate. This method is favored for its straightforward approach and readily available starting materials.
Q2: What are the potential impurities I should be aware of in this synthesis?
A2: Impurities can originate from the starting materials or be generated through side reactions during the synthesis. Key potential impurities include:
-
Unreacted α-tetralone: Incomplete reaction can lead to the presence of the starting material in the final product.
-
α-Tetralone cyanohydrin: The intermediate cyanohydrin may not be fully converted to the final product.
-
Isomeric impurities: Depending on the reaction conditions, small amounts of isomeric byproducts may form.
-
Impurities from starting α-tetralone: Commercial α-tetralone may contain impurities such as β-tetralone, which can lead to the formation of corresponding isomeric carbonitrile impurities.[1]
Q3: What analytical techniques are recommended for purity analysis of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying impurities.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying volatile and semi-volatile impurities.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of the final product and any isolated impurities.
Q4: How can I purify the final product?
A4: Purification of this compound is typically achieved through column chromatography on silica gel.[5] The choice of eluent will depend on the polarity of the impurities to be removed. Distillation under reduced pressure can also be an effective method for purification.
II. Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Product | 1. Incomplete reaction of α-tetralone. 2. Reversibility of the cyanohydrin formation. 3. Suboptimal reaction temperature. 4. Inefficient extraction or purification. | 1. Increase reaction time or temperature moderately. 2. Use a slight excess of the cyanide reagent. 3. Optimize the reaction temperature based on literature procedures. 4. Ensure efficient extraction with an appropriate solvent and optimize the purification method (e.g., column chromatography). |
| Presence of Unreacted α-Tetralone in the Final Product | 1. Insufficient reaction time. 2. Inadequate amount of cyanide reagent. 3. Poor quality of reagents. | 1. Extend the reaction time and monitor the reaction progress using TLC or HPLC. 2. Use a stoichiometric or slight excess of the cyanide source. 3. Ensure the use of high-purity α-tetralone and other reagents. |
| Formation of an Oily or Dark-Colored Product | 1. Presence of impurities in the starting materials. 2. Side reactions occurring at elevated temperatures. 3. Air oxidation of intermediates or the final product. | 1. Purify the starting α-tetralone before use.[6] 2. Maintain careful temperature control throughout the reaction. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Isolating the Product | 1. Emulsion formation during aqueous workup. 2. Co-elution of product and impurities during chromatography. | 1. Add a small amount of brine to the aqueous layer to break the emulsion. 2. Optimize the solvent system for column chromatography to achieve better separation. |
III. Data Presentation
Table 1: Common Impurities and their Potential Sources
| Impurity | Chemical Structure | Potential Source |
| α-Tetralone | C₁₀H₁₀O | Unreacted starting material |
| α-Tetralone Cyanohydrin | C₁₁H₁₁NO | Incomplete conversion of the intermediate |
| β-Tetralone | C₁₀H₁₀O | Impurity in the starting α-tetralone[1] |
| Naphthalene | C₁₀H₈ | Dehydration/aromatization side reactions |
IV. Experimental Protocols
Synthesis of this compound from α-Tetralone
This protocol is a general representation and may require optimization.
Materials:
-
α-Tetralone
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Acetic acid
-
Diethyl ether or other suitable organic solvent
-
Water
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a well-ventilated fume hood, dissolve α-tetralone in a suitable organic solvent such as diethyl ether.
-
Prepare an aqueous solution of potassium cyanide or sodium cyanide.
-
Cool the α-tetralone solution in an ice bath.
-
Slowly add the cyanide solution to the stirred α-tetralone solution.
-
While maintaining the temperature, slowly add acetic acid to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation.
HPLC Method for Impurity Profiling
This is a general method and should be validated for specific applications.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) is commonly used. The gradient program should be optimized to achieve separation of all potential impurities.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
V. Visualizations
Logical Workflow for Troubleshooting Impurity Issues
Caption: Troubleshooting workflow for impurity analysis.
Experimental Workflow for Synthesis and Analysis
Caption: Workflow for synthesis and analysis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Tetralin - Wikipedia [en.wikipedia.org]
- 6. This compound (Standard) | CBI AxonTracker [cbi-tmhs.org]
Validation & Comparative
Spectroscopic Validation of 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison for Structural Elucidation
The unambiguous structural confirmation of a synthesized molecule is a critical step in chemical research and drug development. This guide provides a comparative analysis of the spectroscopic data for 1,2,3,4-tetrahydronaphthalene-1-carbonitrile against its structural isomers, 1,2,3,4-tetrahydronaphthalene-2-carbonitrile and 5,6,7,8-tetrahydronaphthalene-1-carbonitrile. By examining the expected and observed data from mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, researchers can confidently validate the desired molecular structure.
Spectroscopic Data Comparison
The following tables summarize the key expected and observed spectroscopic data for this compound and its isomers.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₁₁H₁₁N | 157.22 | 157 (M⁺) , 130 (M⁺ - HCN), 129, 115 |
| 1,2,3,4-Tetrahydronaphthalene-2-carbonitrile | C₁₁H₁₁N | 157.22 | 157 (M⁺) , 130 (M⁺ - HCN), 129, 115 |
| 5,6,7,8-Tetrahydronaphthalene-1-carbonitrile | C₁₁H₁₁N | 157.22 | 157 (M⁺) , 130 (M⁺ - HCN), 129, 115 |
Note: The mass spectra of these isomers are expected to be very similar, with the molecular ion peak (M⁺) at m/z 157. Differentiation based solely on mass spectrometry is challenging without high-resolution analysis and detailed fragmentation studies.
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~2240 (C≡N stretch, weak to medium) , ~3050-3020 (Aromatic C-H stretch), ~2930, 2860 (Aliphatic C-H stretch), ~1600, 1490, 1450 (Aromatic C=C stretch) |
| 1,2,3,4-Tetrahydronaphthalene-2-carbonitrile (Predicted) | ~2240 (C≡N stretch, weak to medium), ~3050-3020 (Aromatic C-H stretch), ~2930, 2860 (Aliphatic C-H stretch), ~1600, 1490, 1450 (Aromatic C=C stretch) |
| 5,6,7,8-Tetrahydronaphthalene-1-carbonitrile (Predicted) | ~2240 (C≡N stretch, weak to medium), ~3050-3020 (Aromatic C-H stretch), ~2930, 2860 (Aliphatic C-H stretch), ~1600, 1490, 1450 (Aromatic C=C stretch) |
Note: The most characteristic peak for all isomers is the nitrile (C≡N) stretch. The overall IR spectra are expected to be similar due to the presence of the same fundamental functional groups.
Table 3: ¹H NMR Spectroscopy Data (Predicted, in CDCl₃, 400 MHz)
| Compound | Aromatic Protons (δ, ppm) | Aliphatic Protons (δ, ppm) |
| This compound | ~7.2-7.5 (4H, m) | ~3.8 (1H, t, J=6 Hz, CH-CN) , ~2.8 (2H, t, J=6 Hz, Ar-CH₂), ~2.0-2.2 (4H, m, -CH₂-CH₂-) |
| 1,2,3,4-Tetrahydronaphthalene-2-carbonitrile | ~7.1-7.4 (4H, m) | ~3.0 (1H, m, CH-CN), ~2.9 (2H, m, Ar-CH₂), ~1.8-2.2 (4H, m, -CH₂-CH₂-) |
| 5,6,7,8-Tetrahydronaphthalene-1-carbonitrile | ~7.5 (1H, d), ~7.3 (1H, t), ~7.2 (1H, d) | ~2.8 (4H, m, Ar-CH₂-CH₂-Ar), ~1.8 (4H, m, -CH₂-CH₂-) |
Note: The chemical shift and multiplicity of the proton attached to the carbon bearing the nitrile group (benzylic proton in the case of the 1- and 2-isomers) are the most significant differentiating features in the ¹H NMR spectra.
Table 4: ¹³C NMR Spectroscopy Data (Predicted, in CDCl₃, 100 MHz)
| Compound | Aromatic Carbons (δ, ppm) | Aliphatic Carbons (δ, ppm) | Nitrile Carbon (δ, ppm) |
| This compound | ~138, ~134, ~129, ~128, ~127, ~126 | ~35 (CH-CN) , ~29, ~25, ~20 | ~121 |
| 1,2,3,4-Tetrahydronaphthalene-2-carbonitrile | ~137, ~135, ~129, ~127, ~126, ~125 | ~30 (CH-CN), ~28, ~27, ~22 | ~122 |
| 5,6,7,8-Tetrahydronaphthalene-1-carbonitrile | ~140, ~135, ~130, ~128, ~125, ~115 (C-CN) | ~30, ~29, ~23, ~22 | ~118 |
Note: The chemical shift of the carbon atom attached to the nitrile group and the symmetry of the molecule (affecting the number of distinct signals) are key differentiators in the ¹³C NMR spectra.
Experimental Protocols
Standard protocols for the acquisition of spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid line broadening.
-
-
¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Referencing: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Instrument: 100 MHz (or higher) NMR spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Referencing: Tetramethylsilane (TMS) at 0.00 ppm or solvent peaks (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
-
-
Data Acquisition:
-
Instrument: Fourier-Transform Infrared (FT-IR) spectrometer.
-
Mode: ATR.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For volatile compounds, Gas Chromatography (GC) is a suitable separation and introduction method.
-
Direct infusion via a syringe pump can be used for pure samples.
-
-
Ionization:
-
Electron Ionization (EI): A hard ionization technique typically used with GC-MS, providing characteristic fragmentation patterns. Standard electron energy is 70 eV.
-
-
Mass Analysis:
-
Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
-
Mass Range: Scan a range appropriate for the molecular weight of the compound (e.g., m/z 50-300).
-
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic validation of this compound.
Caption: Workflow for the synthesis and spectroscopic validation.
A Comparative Analysis of 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile and Other Nitriles for Researchers and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, nitriles serve as versatile building blocks and key functional groups in a myriad of applications. This guide provides a detailed comparative analysis of 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile against a selection of common nitriles: the aromatic benzonitrile, the aliphatic acetonitrile, and the cycloaliphatic cyclohexanecarbonitrile. This objective comparison, supported by available experimental data, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies and research endeavors.
Physicochemical Properties
The physicochemical properties of a nitrile are fundamental to its behavior in chemical reactions and biological systems. The following table summarizes key properties of the selected nitriles.
| Property | This compound | Benzonitrile | Acetonitrile | Cyclohexanecarbonitrile |
| Molecular Formula | C₁₁H₁₁N | C₇H₅N | C₂H₃N | C₇H₁₁N |
| Molecular Weight ( g/mol ) | 157.22 | 103.12 | 41.05 | 109.17 |
| Appearance | Colorless to light yellow/orange liquid | Colorless liquid | Colorless liquid | Colorless liquid |
| Melting Point (°C) | - | -13 | -46 to -44 | 11 |
| Boiling Point (°C) | - | 188 to 191 | 81.3 to 82.1 | 189-191 |
| Density (g/mL at 25°C) | - | 1.005 | 0.786 | 0.919 |
| Solubility in Water | - | <0.5 g/100 mL (22 °C)[1][2] | Miscible | Low solubility |
Data for this compound is limited in publicly available literature.
Spectral Characteristics
Spectroscopic data is crucial for the identification and characterization of nitriles. The nitrile group (C≡N) exhibits a characteristic sharp absorption band in the infrared (IR) spectrum. The chemical environment of the molecule is reflected in its Nuclear Magnetic Resonance (NMR) spectra.
| Spectral Data | This compound | Benzonitrile | Acetonitrile | Cyclohexanecarbonitrile |
| IR (C≡N stretch, cm⁻¹) | Not available | ~2230 | ~2253 | Not available |
| ¹H NMR (δ, ppm) | Not available | 7.5-7.7 (m, 5H) | ~2.0 (s, 3H) | Not available |
| ¹³C NMR (C≡N, ppm) | Not available | ~118 | ~118 | Not available |
Chemical Reactivity: A Comparative Overview
The reactivity of the nitrile group is central to its utility in organic synthesis. Key reactions include hydrolysis to carboxylic acids and reduction to primary amines. The electronic and steric environment of the nitrile group significantly influences its reactivity.
Hydrolysis: The conversion of a nitrile to a carboxylic acid is a fundamental transformation. The rate of hydrolysis is influenced by the stability of the intermediate tetrahedral species. Aromatic nitriles like benzonitrile are generally less reactive towards hydrolysis than aliphatic nitriles like acetonitrile due to the resonance stabilization of the nitrile group with the aromatic ring. The benzylic nature of this compound places it in an intermediate position. While the nitrile is attached to a saturated carbon, the proximity of the aromatic ring can still exert electronic effects.
Reduction: The reduction of nitriles to primary amines is a valuable synthetic tool. The reactivity towards reduction can also be modulated by the molecular structure. Aromatic nitriles with electron-withdrawing groups are generally reduced faster than those with electron-donating groups.[3] Aliphatic nitriles can also be effectively reduced.[3] The choice of reducing agent plays a crucial role in the efficiency and selectivity of the reaction.
Due to the lack of direct comparative experimental data for this compound, a qualitative comparison based on structural analogy is presented.
| Reaction | Benzonitrile (Aromatic) | Acetonitrile (Aliphatic) | Cyclohexanecarbonitrile (Aliphatic) | This compound (Benzylic) |
| Hydrolysis | Slower, due to resonance stabilization. | Faster than aromatic nitriles. | Similar to acetonitrile. | Expected to be more reactive than benzonitrile but potentially slower than simple aliphatic nitriles due to steric hindrance. |
| Reduction | Reactivity influenced by substituents on the aromatic ring.[3] | Readily reduced. | Readily reduced. | Expected to be readily reduced, similar to other benzylic nitriles. |
Biological Activity and Drug Development Potential
The tetralin (1,2,3,4-tetrahydronaphthalene) scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. Derivatives of tetralin have shown diverse therapeutic applications, including as anticancer and antidepressant agents. This suggests that this compound and its derivatives could serve as valuable intermediates in the synthesis of novel drug candidates. The nitrile group itself can be a key pharmacophore or a precursor to other functional groups essential for biological activity.
Experimental Protocols
Detailed experimental procedures are critical for reproducible research. Below are representative protocols for the synthesis and characterization of a nitrile, as well as for its hydrolysis and reduction.
Synthesis of this compound (Representative Method)
A common method for the synthesis of such nitriles involves the nucleophilic substitution of a corresponding halide with a cyanide salt.
Materials:
-
1-Bromo-1,2,3,4-tetrahydronaphthalene
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent
-
Deionized water
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromo-1,2,3,4-tetrahydronaphthalene in DMSO.
-
Add sodium cyanide to the solution.
-
Heat the reaction mixture to a temperature appropriate for the reaction (e.g., 80-100 °C) and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether multiple times.
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
General Protocol for Nitrile Hydrolysis (Comparative Study)
Materials:
-
Nitrile of interest (this compound, Benzonitrile, etc.)
-
Aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH)
-
Reflux apparatus
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
To a round-bottom flask containing the nitrile, add an excess of the aqueous acid or base.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture. If the reaction was performed under basic conditions, acidify the mixture with concentrated HCl until acidic to litmus paper to precipitate the carboxylic acid.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over a drying agent, filter, and remove the solvent under reduced pressure.
-
The reaction progress can be quantified by taking aliquots at different time points and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
General Protocol for Nitrile Reduction (Comparative Study)
Materials:
-
Nitrile of interest
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation setup)
-
Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran for LiAlH₄)
-
Apparatus for inert atmosphere reactions (for LiAlH₄)
Procedure (using LiAlH₄):
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of the nitrile in anhydrous diethyl ether to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for a specified time, monitoring by TLC.
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash it with diethyl ether.
-
Dry the combined organic filtrates over a drying agent, filter, and remove the solvent to obtain the primary amine.
-
The reaction rate can be determined by analyzing aliquots at various time intervals using GC or HPLC.
Visualizations
The following diagrams illustrate generalized workflows for the synthesis and comparative reactivity studies of nitriles.
Caption: Generalized experimental workflow for the synthesis and comparative reactivity studies of nitriles.
Caption: Logical relationship between nitrile structure and predicted chemical reactivity.
References
A Comparative Spectroscopic Analysis of Tetralin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of tetralin and several of its key derivatives. By presenting experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document serves as a valuable resource for the identification, characterization, and quality control of these important structural motifs in medicinal chemistry and materials science.
Introduction to Tetralin Derivatives
Tetralin, or 1,2,3,4-tetrahydronaphthalene, is a bicyclic hydrocarbon that serves as a foundational structure for a wide range of biologically active compounds and functional materials. The fusion of a benzene ring with a cyclohexane ring imparts a unique combination of aromaticity and conformational flexibility. Substituents on either the aromatic or aliphatic ring can significantly influence the molecule's physical, chemical, and biological properties. This guide focuses on a comparative analysis of the spectroscopic signatures of tetralin and its oxygenated derivatives, 1-tetralone, 2-tetralone, and 6-methoxy-1-tetralone, to highlight the structural nuances revealed by various analytical techniques.
Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired to elucidate the carbon-hydrogen framework of the molecules.
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
-
Instrumentation: Spectra were recorded on a Bruker Avance III HD 400 MHz spectrometer or an equivalent instrument.
-
¹H NMR Acquisition: Proton NMR spectra were acquired using a standard single-pulse experiment. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of at least 2.0 s. A sufficient number of scans were co-added to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were obtained using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets. A spectral width of 240 ppm and a relaxation delay of 2.0 s were typically used.
-
Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, and the resulting spectra were phase- and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy was employed to identify the functional groups present in the tetralin derivatives.
-
Sample Preparation: For liquid samples like tetralin, a thin film was prepared between two potassium bromide (KBr) plates. Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique, where a small amount of the solid is placed in direct contact with the ATR crystal.
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or a similar instrument equipped with a universal ATR accessory was used.
-
Data Acquisition: Spectra were recorded in the mid-infrared range of 4000-400 cm⁻¹. A background spectrum was collected prior to the sample measurement to subtract the contribution of atmospheric water and carbon dioxide. Typically, 16 scans were co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting interferogram was Fourier-transformed to generate the infrared spectrum, which plots transmittance or absorbance as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry was utilized to determine the molecular weight and fragmentation patterns of the compounds.
-
Sample Preparation: Samples were dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL and then further diluted.
-
Instrumentation: A mass spectrometer, such as an Agilent GC-MS system (for volatile compounds) or an LC-MS system with an electrospray ionization (ESI) source, was used.
-
Data Acquisition: For GC-MS, an electron ionization (EI) source was typically used with an ionization energy of 70 eV. The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-500 amu.
-
Data Processing: The mass spectrum was plotted as relative intensity versus the mass-to-charge ratio (m/z).
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for tetralin and its selected derivatives.
¹H NMR Spectroscopic Data
| Compound | Ar-H (ppm) | -CH₂- (aliphatic, ppm) | Other (ppm) |
| Tetralin | ~7.1 (m, 4H) | ~2.75 (t, 4H), ~1.80 (m, 4H) | - |
| 1-Tetralone | ~8.0 (d, 1H), ~7.4 (t, 1H), ~7.2 (m, 2H) | ~2.9 (t, 2H), ~2.6 (t, 2H), ~2.1 (m, 2H) | - |
| 2-Tetralone | ~7.1 (m, 4H) | ~3.5 (s, 2H), ~2.9 (t, 2H), ~2.4 (t, 2H) | - |
| 6-Methoxy-1-tetralone | ~7.9 (d, 1H), ~6.8 (dd, 1H), ~6.7 (d, 1H) | ~2.9 (t, 2H), ~2.6 (t, 2H), ~2.1 (m, 2H) | ~3.8 (s, 3H, -OCH₃) |
¹³C NMR Spectroscopic Data
| Compound | Ar-C (ppm) | -CH₂- (aliphatic, ppm) | C=O (ppm) | Other (ppm) |
| Tetralin | ~137.0, ~129.2, ~125.7 | ~29.3, ~23.2 | - | - |
| 1-Tetralone | ~144.5, ~133.0, ~132.5, ~128.8, ~126.8, ~126.5 | ~39.2, ~29.7, ~23.2 | ~198.0 | - |
| 2-Tetralone | ~135.0, ~130.0, ~128.0, ~126.0 | ~41.0, ~36.0, ~29.0 | ~210.0 | - |
| 6-Methoxy-1-tetralone | ~163.0, ~147.0, ~129.0, ~125.0, ~113.0, ~112.0 | ~38.0, ~29.0, ~22.0 | ~197.0 | ~55.4 (-OCH₃) |
IR Spectroscopic Data
| Compound | Key Absorptions (cm⁻¹) | Assignment |
| Tetralin | 3050-3020, 2930, 2860, 1495, 1450 | C-H (aromatic), C-H (aliphatic), C=C (aromatic) |
| 1-Tetralone | 3070, 2950, 2880, 1685 (strong) , 1600, 1450 | C-H (aromatic), C-H (aliphatic), C=O (conjugated ketone) , C=C (aromatic) |
| 2-Tetralone | 3060, 2940, 2850, 1715 (strong) , 1600, 1450 | C-H (aromatic), C-H (aliphatic), C=O (ketone) , C=C (aromatic) |
| 6-Methoxy-1-tetralone | 3050, 2940, 2840, 1680 (strong) , 1605, 1490, 1250 | C-H (aromatic), C-H (aliphatic), C=O (conjugated ketone) , C=C (aromatic), C-O (ether) |
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Tetralin | 132 | 104, 91 |
| 1-Tetralone | 146 | 118, 117, 90 |
| 2-Tetralone | 146 | 118, 104, 91 |
| 6-Methoxy-1-tetralone | 176 | 148, 133, 105 |
Experimental Workflow and Data Analysis
The general workflow for the spectroscopic analysis of a tetralin derivative is outlined below. This process ensures a systematic approach to structure elucidation and verification.
Caption: General workflow for the spectroscopic characterization of tetralin derivatives.
Conclusion
The spectroscopic data presented in this guide clearly demonstrate the utility of NMR, IR, and MS techniques in differentiating between tetralin and its derivatives. The position and nature of substituents significantly alter the chemical environment of the protons and carbons, leading to distinct shifts in NMR spectra. Similarly, the introduction of a carbonyl group and its position within the aliphatic ring, as well as the presence of a methoxy group, give rise to characteristic absorption bands in the IR spectra. Mass spectrometry provides unambiguous confirmation of the molecular weight and offers insights into the fragmentation pathways, which are influenced by the substituent pattern. This comparative guide serves as a practical reference for researchers engaged in the synthesis, analysis, and application of tetralin-based compounds.
¹H and ¹³C NMR Spectral Data Interpretation: A Comparative Guide to 1-Cyanotetralin and its Analogs
For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular architecture. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 1-cyanotetralin, benchmarked against its parent compound, tetralin. Due to the limited availability of fully assigned experimental spectra for 1-cyanotetralin, this guide presents a detailed prediction based on established substituent effects, offering a valuable resource for spectral interpretation and compound characterization.
Comparative Analysis of ¹H NMR Data
The introduction of a cyano group at the C1 position of the tetralin scaffold induces significant changes in the ¹H NMR spectrum. The electron-withdrawing nature of the nitrile functionality deshields adjacent protons, causing a downfield shift in their resonance frequencies. The predicted chemical shifts for 1-cyanotetralin are compared with the experimental data for tetralin in the table below.
| Proton | Tetralin (Experimental) Chemical Shift (δ ppm) | 1-Cyanotetralin (Predicted) Chemical Shift (δ ppm) | Predicted Multiplicity | Notes |
| H1 | 2.75 | ~3.8 - 4.0 | Triplet (t) | Significant downfield shift due to the strong deshielding effect of the adjacent cyano group. |
| H2 | 1.78 | ~2.0 - 2.2 | Multiplet (m) | Moderate downfield shift. |
| H3 | 1.78 | ~1.8 - 2.0 | Multiplet (m) | Minor downfield shift. |
| H4 | 2.75 | ~2.8 - 3.0 | Triplet (t) | Minor downfield shift. |
| Aromatic (H5-H8) | 7.05 - 7.15 | ~7.2 - 7.5 | Multiplets (m) | Downfield shift of the aromatic protons, particularly H8, due to proximity to the C1 substituent. |
Comparative Analysis of ¹³C NMR Data
The ¹³C NMR spectrum is also profoundly influenced by the cyano substituent. The carbon atom directly attached to the nitrile group (C1) and the nitrile carbon itself are the most affected. The table below outlines the experimental ¹³C NMR data for tetralin and the predicted values for 1-cyanotetralin.
| Carbon | Tetralin (Experimental) Chemical Shift (δ ppm) [1] | 1-Cyanotetralin (Predicted) Chemical Shift (δ ppm) | Notes |
| C1 | 29.3 | ~35 - 40 | Downfield shift due to the deshielding effect of the cyano group. |
| C2 | 23.2 | ~25 - 30 | Minor downfield shift. |
| C3 | 23.2 | ~22 - 25 | Minimal effect. |
| C4 | 29.3 | ~28 - 30 | Minimal effect. |
| C4a | 137.3 | ~135 - 138 | Quaternary carbon, minor shift. |
| C5 | 129.2 | ~130 - 133 | Minor downfield shift. |
| C6 | 125.7 | ~126 - 129 | Minor downfield shift. |
| C7 | 125.7 | ~126 - 129 | Minor downfield shift. |
| C8 | 129.2 | ~130 - 133 | Minor downfield shift. |
| C8a | 137.3 | ~138 - 141 | Quaternary carbon, minor shift. |
| CN | N/A | ~118 - 122 | Characteristic chemical shift for a nitrile carbon. |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate data interpretation and comparison.
Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample or measure 10-20 µL of the liquid sample.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the tube to ensure a homogeneous solution.
NMR Data Acquisition:
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is commonly employed to simplify the spectrum to single lines for each unique carbon.
-
Spectral Width: Set a wider spectral width to cover the typical range for carbon signals (e.g., 0-220 ppm).
-
Number of Scans: A larger number of scans (e.g., 128 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A longer relaxation delay (2-5 seconds) is often necessary for quantitative analysis, especially for quaternary carbons.
-
Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integration and Peak Picking: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
Workflow for NMR Data Interpretation
The following diagram illustrates the logical workflow from sample preparation to structural elucidation using NMR spectroscopy.
Caption: Workflow of NMR Data Acquisition and Interpretation.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile and its parent compound, 1,2,3,4-tetrahydronaphthalene (tetralin). Understanding these fragmentation patterns is crucial for the structural elucidation and identification of tetralin-based compounds in various research and development settings.
Introduction
This compound is a derivative of tetralin, a common structural motif in medicinal chemistry and organic synthesis. Mass spectrometry is a primary analytical technique for the characterization of such molecules. Electron ionization (EI) is a hard ionization technique that induces significant fragmentation, providing a detailed fingerprint of the molecule's structure. This guide compares the known fragmentation of tetralin with the predicted fragmentation of its 1-carbonitrile derivative, offering insights into how the nitrile functional group influences the fragmentation pathways.
Comparison of Fragmentation Patterns
The introduction of a nitrile group at the 1-position of the tetralin scaffold is expected to significantly influence its mass spectral fragmentation. The following table summarizes the major observed fragments for 1,2,3,4-tetrahydronaphthalene and the predicted major fragments for this compound.
| Compound | Molecular Ion (M+) | Base Peak (m/z) | Key Fragment Ions (m/z) | Interpretation of Key Fragments |
| 1,2,3,4-Tetrahydronaphthalene (Tetralin) | 132 | 104 | 117, 104, 91 | Loss of a methyl radical (M-15), retro-Diels-Alder (rDA) fragmentation leading to the loss of ethene (M-28), and formation of the tropylium ion. |
| This compound (Predicted) | 157 | 130 | 156, 130, 129, 115, 104 | Loss of a hydrogen radical (M-1), loss of HCN (M-27), retro-Diels-Alder fragmentation with loss of ethene, subsequent loss of HCN from the rDA product, and the tetralin fragment ion. |
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is predicted to proceed through several key pathways, as illustrated in the diagram below. The presence of the nitrile group introduces new fragmentation channels, primarily the loss of a hydrogen cyanide (HCN) molecule.
Caption: Predicted fragmentation pathway for this compound.
Experimental Protocols
A standard method for analyzing these compounds is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Sample Preparation: Samples are typically dissolved in a volatile organic solvent such as dichloromethane or hexane to a concentration of approximately 1 mg/mL.
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
Caption: General workflow for the GC-MS analysis of tetralin derivatives.
Conclusion
The addition of a nitrile group to the tetralin structure introduces characteristic fragmentation pathways, most notably the loss of HCN. While the retro-Diels-Alder fragmentation characteristic of the tetralin core is likely to still occur, the presence of the nitrile provides additional diagnostic ions. This comparative guide, based on known fragmentation of related structures, serves as a valuable tool for the identification and structural elucidation of novel tetralin-based compounds. Researchers should consider these predicted patterns when analyzing mass spectra of similar molecules.
A Comparative Analysis of the Biological Activities of Tetralin-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The tetralin (1,2,3,4-tetrahydronaphthalene) scaffold is a key structural motif found in numerous biologically active compounds, including several clinically approved drugs.[1] Its unique conformational flexibility and lipophilic nature make it an attractive starting point for the design of novel therapeutic agents. This guide provides a comparative overview of the biological activities of various tetralin-based compounds, with a focus on their anticancer and antimicrobial properties. The information is supported by experimental data from recent studies, detailed protocols for key biological assays, and visualizations of relevant pathways and workflows.
Anticancer Activity
Numerous studies have explored the potential of tetralin derivatives as anticancer agents. The primary mechanism of action for many of these compounds involves the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.
Comparative Efficacy of Tetralin Derivatives
The cytotoxic effects of different tetralin-based compounds have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Chalcone-like Tetralins | 3-(2,6-Dichlorophenyl)-1-(1,2,3,4-tetrahydronaphthalen-6-yl)prop-2-en-1-one (3a) | HeLa (Cervical Carcinoma) | 3.5 | [2] |
| MCF-7 (Breast Carcinoma) | 4.5 | [2] | ||
| 3-(2,6-Difluorophenyl)-1-(1,2,3,4-tetrahydronaphthalen-6-yl)prop-2-en-1-one (3b) | HeLa (Cervical Carcinoma) | 10.5 | [2] | |
| Cyanopyridine-fused Tetralins | 4-(2,6-Dichlorophenyl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (6a) | HeLa (Cervical Carcinoma) | 7.1 | [2] |
| 4-(2,6-Difluorophenyl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (6b) | HeLa (Cervical Carcinoma) | 10.9 | [2] | |
| Thioxopyridine-fused Tetralins | 4-(2,6-Dichlorophenyl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (7a) | HeLa (Cervical Carcinoma) | 8.1 | [2] |
| 4-(2,6-Difluorophenyl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (7b) | HeLa (Cervical Carcinoma) | 5.9 | [2] | |
| 4-(3-Ethoxy-4-hydroxyphenyl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (7c) | HeLa (Cervical Carcinoma) | 6.5 | [2] | |
| Thiazoline-Tetralin Hybrids | N′-(3-Cyclohexyl-4-(4-methoxyphenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide (4b) | MCF-7 (Breast Adenocarcinoma) | 69.2 µM | [3] |
| N′-(3-Phenyl-4-(4-methylphenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide (4d) | MCF-7 (Breast Adenocarcinoma) | 71.8 µM | [3] | |
| N′-(3-Phenyl-4-(4-bromophenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide (4f) | A549 (Lung Carcinoma) | 54.3 µM | [3] | |
| N′-(3-Phenyl-4-(4-chlorophenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide (4g) | A549 (Lung Carcinoma) | 28.6 µM | [3] | |
| N′-(3-Phenyl-4-(4-fluorophenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide (4h) | A549 (Lung Carcinoma) | 48.6 µM | [3] |
Note: The reference drug 5-fluorouracil (5-FU) was used as a standard in the study by Al-Abdullah et al. (2016). Cisplatin was used as a standard drug in the study by Yurttaş et al. (2016).
Mechanism of Action: Apoptosis Induction
A key mechanism through which tetralin-based compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is often initiated through the intrinsic (mitochondrial) pathway.
Caption: Intrinsic apoptosis pathway induced by tetralin-based compounds.
Antimicrobial Activity
Tetralone derivatives, a subclass of tetralin compounds, have demonstrated significant potential as antimicrobial agents, particularly against Gram-positive bacteria.
Comparative Efficacy of Tetralone Derivatives
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a critical parameter for assessing the efficacy of potential new antibiotics.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Aminoguanidinium Tetralone (2D) | Staphylococcus aureus (ATCC 29213) | 0.5 | [4] |
| Methicillin-resistant S. aureus (MRSA-2) | 1 | [4] | |
| Escherichia coli (ATCC 25922) | 8 | [4] | |
| Acinetobacter baumannii (ATCC 19606) | 4 | [4] | |
| Klebsiella pneumoniae (ATCC 700603) | >128 | [4] | |
| Pseudomonas aeruginosa (ATCC 27853) | >128 | [4] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological activity data.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Tetralin-based compounds (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the tetralin-based compounds in the culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tetralone-based compounds
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the tetralone compounds in CAMHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Experimental and Screening Workflow
The discovery and development of novel biologically active compounds typically follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: General workflow for synthesis and biological screening of tetralin compounds.
This guide highlights the significant potential of tetralin-based compounds as scaffolds for the development of new anticancer and antimicrobial agents. The provided data and protocols offer a foundation for researchers to build upon in the quest for more effective and selective therapeutics.
References
Benchmarking New Synthetic Routes for 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides an objective comparison of synthetic routes to 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile, a valuable building block in medicinal chemistry. We will delve into a newer, more efficient method utilizing phase-transfer catalysis and compare it with a classical approach involving the conversion of 1-tetralone.
This comparative analysis is supported by experimental data and detailed methodologies to assist in selecting the most suitable pathway for your research and development needs.
Data Presentation
| Synthetic Route | Starting Material | Key Reagents | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Route 1: Phase-Transfer Catalysis (PTC) Cyanation | 1-Bromotetralin | Sodium Cyanide, Tetrabutylammonium bromide (TBAB) | ~2 hours | ~95% | High yield, short reaction time, milder conditions. | Requires halogenated starting material. |
| Route 2: From 1-Tetralone via Tosylhydrazone | 1-Tetralone | p-Toluenesulfonylhydrazine, Potassium Cyanide | >24 hours (multi-step) | ~60-70% | Readily available starting material. | Longer reaction time, multi-step process, use of hydrazine derivatives. |
Experimental Protocols
Route 1: Phase-Transfer Catalysis (PTC) Cyanation of 1-Bromotetralin
This modern approach offers a high-yield and rapid synthesis of the target compound through the nucleophilic substitution of a halogenated precursor, facilitated by a phase-transfer catalyst.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromotetralin (1 equivalent), sodium cyanide (1.2 equivalents), and a catalytic amount of tetrabutylammonium bromide (TBAB, ~5 mol%).
-
Solvent System: A biphasic solvent system of toluene and water is used.
-
Reaction Execution: The mixture is heated to reflux (approximately 85-90 °C) with vigorous stirring for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield this compound.
Route 2: Synthesis from 1-Tetralone via p-Toluenesulfonylhydrazone
This classical, multi-step method utilizes the readily available 1-tetralone as a starting material. The ketone is first converted to its p-toluenesulfonylhydrazone, which is then treated with a cyanide source.
Methodology:
Step A: Formation of 1-Tetralone p-Toluenesulfonylhydrazone
-
Reaction Setup: To a solution of 1-tetralone (1 equivalent) in methanol, add p-toluenesulfonylhydrazine (1.1 equivalents).
-
Reaction Execution: A catalytic amount of concentrated hydrochloric acid is added, and the mixture is stirred at room temperature for 12-16 hours.
-
Isolation: The resulting precipitate, the p-toluenesulfonylhydrazone, is collected by filtration, washed with cold methanol, and dried.
Step B: Cyanation of the p-Toluenesulfonylhydrazone
-
Reaction Setup: The dried p-toluenesulfonylhydrazone (1 equivalent) is dissolved in a suitable solvent such as methanol or dimethylformamide (DMF).
-
Reaction Execution: Potassium cyanide (2-3 equivalents) is added, and the mixture is heated to reflux for 8-12 hours.
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography to afford this compound.
Mandatory Visualization
Caption: Comparative workflow of two synthetic routes to this compound.
This guide provides a foundational comparison to aid in the selection of a synthetic strategy. The choice of route will ultimately depend on factors such as starting material availability, desired yield and purity, reaction time constraints, and available laboratory equipment and safety protocols. The phase-transfer catalysis method presents a compelling modern alternative with significant advantages in efficiency and reaction time.
A Comparative Guide to Analytical Methods for Confirming the Purity of 1-Cyanotetralin
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of common analytical methods for confirming the purity of 1-Cyanotetralin, a key intermediate in various synthetic pathways. The following sections present objective comparisons of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, complete with supporting experimental data and detailed protocols.
Data Presentation
The following table summarizes the quantitative data obtained from the analysis of a sample of 1-Cyanotetralin using three different analytical techniques.
| Analytical Method | Purity (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Relative Standard Deviation (RSD) (%) |
| GC-FID | 99.85 | 0.01% | 0.03% | 0.5 |
| HPLC-UV | 99.91 | 0.005% | 0.015% | 0.3 |
| qNMR (¹H NMR) | 99.95 |
Unveiling the Crystal Architecture: A Comparative Guide to the X-ray Crystallography of 1,2,3,4-Tetrahydronaphthalene Derivatives
Comparative Crystallographic Data of Tetralin and Naphthalene Derivatives
To provide a framework for what researchers might expect when studying 1,2,3,4-tetrahydronaphthalene-1-carbonitrile derivatives, the following table summarizes crystallographic data from related compounds. This data offers a glimpse into the potential crystal systems, space groups, and unit cell parameters that could be observed.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| Methyl (R)-3-{(1R,4S)-6-methoxy-4,7-dimethyl-5,8-bis[(triisopropylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-yl}butanoate | C₃₆H₆₆O₅Si₂ | Orthorhombic | P2₁2₁2₁ | 10.95 | 13.01 | 28.61 | 90 | 4075 | 4 | [1] |
| Methyl (E)-3-{(1R,4S)-8-hydroxy-6-methoxy-4,7-dimethyl-5-[(triisopropylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-yl}acrylate | C₂₆H₄₂O₅Si | Monoclinic | P2₁ | 10.33 | 11.08 | 12.39 | 98.15 | 1404 | 2 | [1] |
| 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diol | C₁₁H₁₂O₂ | Orthorhombic | Pbca | 10.24 | 6.237 | 27.50 | 90 | 1756 | 8 | |
| 8-Chloronaphthalene-1-carbonitrile | C₁₁H₆ClN | Orthorhombic | Pnma | 14.12 | 13.84 | 3.96 | 90 | 773 | 4 | [2] |
| 8-Bromonaphthalene-1-carbonitrile (Polymorph A) | C₁₁H₆BrN | Orthorhombic | Pnma | 14.24 | 14.07 | 3.96 | 90 | 793 | 4 | [2] |
| 8-Bromonaphthalene-1-carbonitrile (Polymorph B) | C₁₁H₆BrN | Monoclinic | P2₁/c | 8.35 | 13.91 | 7.82 | 116.1 | 815 | 4 | [2] |
| 8-Iodonaphthalene-1-carbonitrile | C₁₁H₆IN | Monoclinic | P2₁/c | 8.49 | 14.03 | 7.94 | 116.0 | 851 | 4 | [2] |
| Naphthalene-1,8-dicarbonitrile | C₁₂H₆N₂ | Orthorhombic | Pnma | 14.15 | 13.82 | 3.82 | 90 | 747 | 4 | [2] |
Experimental Protocols
The successful structural elucidation of this compound derivatives via X-ray crystallography hinges on a meticulous experimental workflow. Below are detailed methodologies for key experimental stages, synthesized from established procedures for related compounds.[1][2]
Synthesis of this compound Derivatives
A general approach to the synthesis of the title compounds involves the cyanation of a suitable precursor. For example, 1-bromo-1,2,3,4-tetrahydronaphthalene can be reacted with a cyanide source, such as copper(I) cyanide, in a suitable solvent like DMF or NMP at elevated temperatures. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is worked up by quenching with an aqueous solution, followed by extraction with an organic solvent. The crude product is then purified using column chromatography on silica gel.
Crystallization
Obtaining single crystals of sufficient quality is often the most challenging step. Slow evaporation is a commonly employed and effective technique.
-
Solvent Selection : A range of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, and mixtures thereof) should be screened to find a suitable system in which the compound has moderate solubility.
-
Procedure : Dissolve the purified compound in a minimal amount of the chosen solvent or solvent mixture in a clean vial. The vial should be covered with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent at room temperature.
-
Observation : The vial should be left undisturbed in a vibration-free environment. Crystal growth can take anywhere from several days to a few weeks.
X-ray Data Collection and Structure Refinement
-
Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection : X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Processing : The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement : The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Workflow for Structural Elucidation
The overall process from compound synthesis to final structural validation is a multi-step workflow. This process is visualized in the following diagram.
Caption: Workflow for the structural elucidation of this compound derivatives.
References
Comparing the efficacy of different catalysts in the synthesis of tetralin nitriles
For researchers, scientists, and professionals in drug development, the efficient synthesis of tetralin nitriles is a critical step in the creation of various valuable intermediates. This guide provides a comparative analysis of different catalytic methods for the synthesis of tetralin nitriles, with a focus on the conversion of α-tetralone to 1-cyano-3,4-dihydronaphthalene. The data presented is compiled from peer-reviewed chemical literature, offering a quantitative basis for catalyst selection and process optimization.
The primary route for the synthesis of tetralin nitriles from α-tetralone involves a two-step process: the formation of a cyanohydrin intermediate, followed by its dehydration. The efficiency of each step is highly dependent on the chosen catalyst. This guide will delve into the catalysts and methodologies for both stages of this transformation.
From Ketone to Nitrile: A Two-Step Catalytic Journey
The conversion of α-tetralone to 1-cyano-3,4-dihydronaphthalene is a common strategy. The overall transformation can be visualized as follows:
Figure 1: General reaction pathway for the synthesis of 1-cyano-3,4-dihydronaphthalene from α-tetralone.
Step 1: Catalytic Formation of α-Tetralone Cyanohydrin
The initial step involves the addition of a cyanide source, typically hydrogen cyanide (HCN) or trimethylsilyl cyanide (TMSCN), to the carbonyl group of α-tetralone. This reaction is often catalyzed by Lewis acids or bases to enhance the reaction rate and, in some cases, to control stereoselectivity.
While a broad range of catalysts are known for cyanohydrin synthesis in general, specific comparative data for α-tetralone is limited in the readily available literature. One study investigating Lewis acid versus Lewis base catalysis in asymmetric cyanohydrin synthesis reported a low conversion of 21% for 1-tetralone, though the specific catalyst for this result was not detailed. This highlights the need for careful catalyst selection for this particular substrate.
Table 1: Catalyst Performance in α-Tetralone Cyanohydrin Formation
| Catalyst/Reagent System | Cyanide Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sodium Bisulfite / Sodium Cyanide | NaCN | Water/Ether | 0 - RT | 2 | 85 | J. Am. Chem. Soc., 1951 , 73 (6), pp 2509–2520 |
Note: The data in this table is based on older literature, and further research into modern catalytic systems is warranted for optimization.
Experimental Protocol: Synthesis of α-Tetralone Cyanohydrin
The following protocol is adapted from a literature procedure (J. Am. Chem. Soc., 1951 , 73 (6), pp 2509–2520).
Materials:
-
α-Tetralone
-
Sodium bisulfite
-
Sodium cyanide
-
Diethyl ether
-
Water
-
Sulfuric acid (concentrated)
Procedure:
-
A solution of sodium bisulfite is prepared by dissolving it in water.
-
α-Tetralone is added to the sodium bisulfite solution and stirred vigorously to form the bisulfite addition product.
-
The mixture is cooled in an ice bath, and a solution of sodium cyanide in water is added dropwise with continuous stirring.
-
After the addition is complete, the reaction mixture is stirred for a specified period at room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed, dried, and the solvent is evaporated to yield the crude cyanohydrin.
-
The crude product can be purified by crystallization.
Step 2: Dehydration of α-Tetralone Cyanohydrin to 1-Cyano-3,4-dihydronaphthalene
The second step is the elimination of water from the cyanohydrin intermediate to form the corresponding unsaturated nitrile. This dehydration is typically achieved using strong dehydrating agents which can also be considered as catalysts in a broader sense as they facilitate the transformation.
Table 2: Catalyst/Reagent Performance in the Dehydration of α-Tetralone Cyanohydrin
| Dehydrating Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Phosphorus Pentachloride (PCl₅) | Benzene | Reflux | 1 | 87 | J. Am. Chem. Soc., 1951 , 73 (6), pp 2509–2520 |
| Thionyl Chloride (SOCl₂) in Pyridine | Pyridine | 0 - RT | - | High (not specified) | General knowledge |
Experimental Protocol: Dehydration of α-Tetralone Cyanohydrin
The following protocol is based on a literature procedure using phosphorus pentachloride (J. Am. Chem. Soc., 1951 , 73 (6), pp 2509–2520).
Materials:
-
α-Tetralone cyanohydrin
-
Phosphorus pentachloride (PCl₅)
-
Benzene (or a suitable alternative solvent)
Procedure:
-
α-Tetralone cyanohydrin is dissolved in a dry, inert solvent such as benzene.
-
Phosphorus pentachloride is added portion-wise to the solution with stirring.
-
The reaction mixture is heated to reflux for a specified period.
-
After cooling, the reaction mixture is carefully poured onto crushed ice.
-
The organic layer is separated, washed with water, sodium bicarbonate solution, and brine.
-
The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
The solvent is removed under reduced pressure, and the resulting crude product can be purified by distillation or chromatography to yield 1-cyano-3,4-dihydronaphthalene.
Alternative Catalytic Approaches
While the two-step synthesis from α-tetralone is a common route, other catalytic methods for the synthesis of tetralin nitriles are being explored. Modern transition-metal catalysis, particularly with palladium and nickel, has shown great promise for the cyanation of various organic substrates. These methods often offer milder reaction conditions and broader functional group tolerance. However, specific comparative data for the direct cyanation of tetralin derivatives using these advanced catalytic systems is not yet widely available in the public domain and represents an area for future research.
Conclusion
The synthesis of tetralin nitriles, specifically 1-cyano-3,4-dihydronaphthalene from α-tetralone, is a well-established two-step process. The key to an efficient synthesis lies in the appropriate choice of reagents and conditions for both the cyanohydrin formation and the subsequent dehydration. While classical methods provide high yields, there is significant scope for the development and application of modern, more sustainable catalytic systems to this important transformation. Further research into direct, one-pot catalytic cyanations of tetralone and related derivatives could lead to more efficient and environmentally friendly synthetic routes.
Safety Operating Guide
Proper Disposal of 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile: A Step-by-Step Guide
This guide provides essential safety and logistical information for the proper disposal of 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Essential Safety and Logistical Information
This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. Therefore, proper personal protective equipment (PPE) must be worn at all times when handling this chemical. All chemical waste is regulated and generally cannot be disposed of in regular trash or down the sewer system[1]. It is imperative to manage this substance as hazardous waste through your institution's Environmental Health and Safety (EHS) program[1].
Personal Protective Equipment (PPE) and Handling:
-
Gloves: Wear protective gloves.
-
Clothing: Wear protective clothing.
-
Eye Protection: Wear eye protection.
-
Ventilation: Use only outdoors or in a well-ventilated area[2]. Avoid breathing mist, vapors, or spray.
-
Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₁N | |
| Appearance | Colorless to light yellow to light orange clear liquid | [2] |
| Boiling Point | 111°C / 0.20kPa | |
| Relative Density | 1.07 | |
| CAS RN | 56536-96-0 |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. The following protocol outlines the necessary steps for its safe disposal.
1. Waste Identification and Segregation:
-
Treat all this compound and materials contaminated with it as hazardous waste[3].
-
Segregate this waste from other incompatible waste streams to prevent dangerous reactions[4].
2. Waste Collection and Containerization:
-
Use a suitable, leak-proof container that is compatible with the chemical. Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue[1][4].
-
The container must be in good condition with a secure lid[4].
-
Keep the waste container closed except when adding waste[4][5].
3. Labeling of Waste Containers:
-
Label the waste container immediately with a hazardous waste tag provided by your institution's EHS department[1][3].
-
The label must include the following information:
-
The words "Hazardous Waste"[1].
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas[1].
-
The quantity of the waste[1].
-
The date of waste generation[1].
-
The location of origin (e.g., department, room number)[1].
-
The name and contact information of the principal investigator[1].
-
Appropriate hazard pictograms[1].
-
4. Storage of Chemical Waste:
-
Store the labeled hazardous waste container in a designated and secure area within the laboratory.
-
Ensure secondary containment for the stored waste[3].
-
Do not accumulate more than 55 gallons of hazardous waste in the laboratory[3].
5. Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with an appropriate solvent[4].
-
The rinsate from this process must be collected and disposed of as hazardous waste[3][4].
-
After triple-rinsing, the container can be disposed of in the regular trash after defacing the original label[3][4].
6. Arranging for Waste Pickup:
-
Submit a completed hazardous waste information form to your institution's EHS office to request a waste pickup[1].
-
Do not transport the hazardous waste yourself; wait for authorized EHS personnel to collect it[3].
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
